3-Chloropent-1-yne
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloropent-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c1-3-5(6)4-2/h1,5H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMZMTGQSMVBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326170 | |
| Record name | 3-chloropent-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14035-68-8 | |
| Record name | NSC525034 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloropent-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Chloropent-1-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 3-Chloropent-1-yne, a valuable building block in organic synthesis. The document details the primary synthetic route, experimental protocols, and relevant physicochemical data.
Introduction
This compound is a halogenated alkyne of interest in the development of novel organic compounds. Its bifunctional nature, possessing both a reactive terminal alkyne and a secondary alkyl chloride, makes it a versatile intermediate for the introduction of the pent-1-ynyl group and for subsequent nucleophilic substitution or elimination reactions. This guide focuses on the most direct and reported method for its synthesis: the chlorination of a secondary propargyl alcohol.
Primary Synthetic Pathway
The most viable and documented method for the synthesis of this compound is the reaction of 1-pentyn-3-ol with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.
The overall transformation is as follows:
1-pentyn-3-ol + SOCl₂ → this compound + SO₂ + HCl
A critical consideration in this synthesis is the potential for a competing rearrangement reaction to form the isomeric allenic chloride, 1-chloropenta-1,2-diene. The choice of solvent and reaction conditions can influence the ratio of these two products.
Diagram of the Synthetic Pathway
Caption: Synthesis of this compound from 1-pentyn-3-ol.
Experimental Protocol
The following protocol is based on established procedures for the chlorination of secondary propargyl alcohols using thionyl chloride.[1]
Materials:
-
1-pentyn-3-ol
-
Thionyl chloride (SOCl₂)
-
Diethyl Carbitol (or a similar high-boiling ether solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or diethyl ether (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, dissolve 1-pentyn-3-ol in an appropriate volume of diethyl Carbitol. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the addition funnel with vigorous stirring. The molar ratio of thionyl chloride to the alcohol should be approximately 1.1:1.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may be heated to a moderate temperature (e.g., 50-60 °C) to ensure completion, though this may also favor the formation of the allenic byproduct. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over ice water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a mixture of this compound and 1-chloropenta-1,2-diene. Purify the desired product by fractional distillation.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl | PubChem |
| Molecular Weight | 102.56 g/mol | PubChem |
| CAS Number | 14035-68-8 | PubChem |
| Boiling Point | ~58 °C at 195 mmHg | [1] |
| Appearance | Colorless liquid (predicted) | - |
| Density | - | - |
Table 2: Representative Experimental Data
| Parameter | Value | Notes |
| Yield | - | Highly dependent on reaction conditions and purification efficiency. |
| Purity (by GC) | - | Should be determined after fractional distillation. |
| ¹H NMR (CDCl₃) | - | Expected signals: terminal alkyne proton, methine proton, methylene protons, and methyl protons. |
| ¹³C NMR (CDCl₃) | - | Expected signals: two alkyne carbons, one chlorinated methine carbon, one methylene carbon, and one methyl carbon. |
| IR (neat) | - | Expected characteristic peaks for C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). |
Safety Considerations
-
Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The workup procedure involves quenching with water, which can be exothermic and release gases. This should be done slowly and with caution.
Conclusion
The synthesis of this compound from 1-pentyn-3-ol using thionyl chloride is a feasible laboratory procedure. Careful control of the reaction conditions and efficient fractional distillation are crucial for obtaining the desired product in good purity and minimizing the formation of the isomeric allenic chloride. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile synthetic intermediate.
References
An In-depth Technical Guide to the Chemical Properties of 3-Chloropent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Chloropent-1-yne, a halogenated terminal alkyne of interest in organic synthesis and potential applications in drug development. This document collates available data on its physical and chemical characteristics, spectroscopic signature, and reactivity. Detailed experimental protocols for its synthesis and purification, where available in the literature, are also presented. The information is structured to be a valuable resource for researchers and professionals working with this and related compounds.
Chemical and Physical Properties
This compound is a chloroalkyne with the molecular formula C₅H₇Cl.[1] Its chemical structure features a terminal alkyne group and a chlorine atom at the propargylic position, which significantly influences its reactivity. While extensive experimental data for this specific compound is limited in publicly available databases, its fundamental properties have been computed and are summarized below. It is crucial to distinguish this compound from its isomers, such as 4-chloropent-1-yne and 5-chloropent-1-yne, as their properties may differ significantly.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl | [1] |
| Molecular Weight | 102.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 14035-68-8 | [1] |
| Canonical SMILES | CCC(C#C)Cl | [1] |
| InChIKey | OFMZMTGQSMVBDK-UHFFFAOYSA-N | [1] |
| Computed XLogP3-AA | 1.9 | [1] |
| Computed Topological Polar Surface Area | 0 Ų | [1] |
| Computed Complexity | 67.3 | [1] |
Note: The XLogP3-AA, Topological Polar Surface Area, and Complexity are computed properties and should be considered as estimates.
Spectroscopic Data
Infrared (IR) Spectroscopy
As a terminal alkyne, the IR spectrum of this compound is expected to exhibit two characteristic stretching vibrations:
-
≡C-H stretch: A strong, narrow band in the region of 3330-3270 cm⁻¹.[2] This is a diagnostic peak for terminal alkynes.[2][3]
-
-C≡C- stretch: A weak absorption band between 2260-2100 cm⁻¹.[2][4]
The presence of the C-Cl bond would likely show an absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different proton environments in the molecule. The acetylenic proton (≡C-H) typically resonates in the range of δ 1.7-3.1 ppm.[5] Protons on the carbon adjacent to the chlorine atom would be expected to show a downfield shift. Long-range coupling between the acetylenic proton and other protons in the molecule may also be observed.[5]
¹³C NMR: The sp-hybridized carbons of the alkyne group are expected to resonate in the range of 65-100 ppm.[6] Specifically, the terminal alkyne carbon (≡C-H) typically appears around 65–85 ppm, while the internal alkyne carbon (≡C-R) is found in the 70–100 ppm region.[6] The carbon atom bonded to the chlorine will experience a significant downfield shift due to the electronegativity of the halogen.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[7][8] The relative intensity of the M+2 peak is approximately one-third that of the molecular ion peak, which is a distinctive feature for compounds containing a single chlorine atom.[7][8] Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the carbon-carbon bonds.
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the presence of the terminal alkyne and the secondary alkyl chloride functionalities.
Reactions of the Alkyne Group
The terminal alkyne is acidic and can be deprotonated by a strong base to form an acetylide anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. Additionally, the triple bond can undergo electrophilic addition reactions with reagents such as halogens (Cl₂, Br₂) and hydrogen halides (HCl, HBr).[9]
Reactions of the Alkyl Chloride
The chlorine atom at the 3-position is on a secondary carbon, making it susceptible to nucleophilic substitution and elimination reactions. The specific pathway (Sₙ1, Sₙ2, E1, or E2) will depend on the nature of the nucleophile/base, the solvent, and the reaction conditions.
Synthesis and Purification
Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely reported. However, general methods for the synthesis of similar chlorinated alkynes can be adapted.
General Synthetic Approach
A plausible synthetic route to this compound could involve the chlorination of pent-1-en-3-ol, followed by an elimination reaction to introduce the triple bond. Alternatively, the direct chlorination of a suitable precursor alkyne could be explored. The synthesis of alkynes can also be achieved through double elimination reactions of vicinal or geminal dihalides.[10]
Caption: Plausible synthetic pathways to this compound.
Purification
Purification of chlorinated alkynes is typically achieved through distillation or column chromatography. Given the potential for thermal instability of some alkynes, distillation should be performed under reduced pressure. For chromatographic purification, silica gel is a common stationary phase, with a non-polar eluent system such as a mixture of hexanes and ethyl acetate.
Safety and Handling
-
Flammability: Similar small organic molecules are often flammable. Keep away from heat, sparks, and open flames.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactivity: Can react vigorously with strong oxidizing agents and strong bases.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Experimental Protocols
As specific experimental protocols for this compound are not available in the searched literature, a general protocol for a related reaction, the halogenation of an alkyne, is provided for illustrative purposes.
General Protocol for the Chlorination of an Alkyne (Illustrative)
Objective: To add one equivalent of chlorine across the triple bond of a terminal alkyne.
Materials:
-
Terminal alkyne (1 equivalent)
-
Chlorine (Cl₂) gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide, 1 equivalent)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Reaction flask equipped with a stir bar, gas inlet (if using Cl₂), and a condenser
-
Ice bath
Procedure:
-
Dissolve the terminal alkyne in the inert solvent in the reaction flask and cool the mixture in an ice bath.
-
If using chlorine gas, bubble it slowly through the stirred solution. Monitor the reaction progress by TLC or GC.
-
If using a solid chlorinating agent like NCS, add it portion-wise to the cooled, stirred solution.
-
Once the reaction is complete, quench any remaining chlorinating agent (e.g., with a solution of sodium thiosulfate).
-
Extract the product with a suitable organic solvent, wash the organic layer with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.
Caption: General workflow for the chlorination and purification of an alkyne.
Conclusion
This compound is a molecule with potential for synthetic applications due to its dual functionality. This guide has summarized the available information on its chemical and physical properties, predicted spectroscopic characteristics, and expected reactivity. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its utility in organic synthesis and medicinal chemistry. Researchers should exercise caution when working with this compound, following standard safety protocols for handling potentially hazardous chemicals.
References
- 1. This compound | C5H7Cl | CID 352113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide to 3-Chloropent-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloropent-1-yne, a halogenated alkyne of interest in organic synthesis. This document details its chemical identity, physical properties, and a proposed synthetic pathway, offering valuable information for its application in research and development.
Chemical Identity and Properties
IUPAC Name: this compound[1] CAS Number: 14035-68-8[1]
Quantitative physical and chemical properties for this compound are summarized in the table below. These computed properties provide essential parameters for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C5H7Cl | PubChem[1] |
| Molecular Weight | 102.56 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Exact Mass | 102.0236279 Da | PubChem[1] |
| Monoisotopic Mass | 102.0236279 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 6 | PubChem[1] |
| Complexity | 67.3 | PubChem[1] |
Synthesis of this compound: An Experimental Protocol
Reaction:
C₅H₈O (1-pentyn-3-ol) + SOCl₂ (thionyl chloride) → C₅H₇Cl (this compound) + SO₂ (sulfur dioxide) + HCl (hydrogen chloride)
Materials:
-
1-pentyn-3-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Pyridine (optional, as a base to neutralize HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-pentyn-3-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic and will produce gaseous byproducts (SO₂ and HCl). Maintain the temperature at 0 °C during the addition. Optional: If pyridine is used, it should be present in the reaction flask with the alcohol before the addition of thionyl chloride.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Experimental Workflow
The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.
References
Spectroscopic Data of 3-Chloropent-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Chloropent-1-yne, a halogenated alkyne of interest in synthetic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It further outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar small molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established empirical rules and comparison with structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (≡C-H) | 2.0 - 3.0 | Doublet of triplets (dt) | ~2.5 (long range) |
| H3 (Cl-C-H) | 4.0 - 5.0 | Triplet (t) | ~7.0 |
| H4 (-CH₂-) | 1.8 - 2.5 | Multiplet (m) | - |
| H5 (-CH₃) | 1.0 - 1.5 | Triplet (t) | ~7.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (≡C-H) | 70 - 85 |
| C2 (-C≡) | 80 - 95 |
| C3 (-CHCl-) | 50 - 65 |
| C4 (-CH₂-) | 25 - 40 |
| C5 (-CH₃) | 10 - 20 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| ≡C-H | 3300 - 3250 | Stretch |
| C≡C | 2150 - 2100 | Stretch |
| C-H (sp³) | 2980 - 2850 | Stretch |
| C-Cl | 800 - 600 | Stretch |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Notes |
| 102/104 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 67 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 73 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment for terminal alkynes. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a wider spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use a liquid sample cell with a defined path length.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) are suitable methods.
-
Ionization:
-
Electron Ionization (EI): This is a common technique for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Chemical Ionization (CI): A softer ionization technique that results in less fragmentation and a more prominent molecular ion peak.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualizations
The following diagrams illustrate key workflows in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical flow for NMR-based structure elucidation.
Reactivity of the Chloro Group in 3-Chloropent-1-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chloro group in 3-chloropent-1-yne, a secondary propargylic halide. The document explores the delicate balance between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, influenced by factors such as the nature of the nucleophile/base, solvent polarity, and temperature. This guide aims to serve as a valuable resource for professionals in organic synthesis and drug development by providing detailed theoretical background, experimental considerations, and predictive models for the chemical behavior of this versatile building block.
Introduction
This compound is a valuable synthetic intermediate due to the presence of two key functional groups: a terminal alkyne and a secondary chloroalkane. The reactivity of the chloro group is of particular interest as its substitution or elimination allows for the introduction of diverse functionalities, making it a key component in the synthesis of complex organic molecules, including pharmaceutical agents and novel materials. Understanding the factors that govern the reaction pathways at the C-3 position is crucial for designing efficient and selective synthetic routes.
The carbon-chlorine bond in this compound is activated by its position adjacent to the alkyne. This propargylic position can stabilize a developing positive charge in a carbocation intermediate, a key feature of SN1 and E1 reactions. Conversely, the electrophilic carbon is also susceptible to direct attack by nucleophiles, characteristic of the SN2 pathway. The presence of protons on the adjacent carbon atoms also allows for base-induced elimination reactions (E2). This guide will dissect the interplay of these competing reaction mechanisms.
Theoretical Framework: Substitution vs. Elimination
The reactivity of the chloro group in this compound is a classic example of the competition between nucleophilic substitution and elimination reactions. The specific pathway followed is highly dependent on the reaction conditions.
Nucleophilic Substitution Reactions
SN2 Mechanism: This is a one-step, bimolecular reaction where a strong, typically non-bulky nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
SN1 Mechanism: This is a two-step, unimolecular reaction that proceeds through a carbocation intermediate. The first and rate-determining step is the departure of the chloride ion to form a relatively stable secondary propargylic carbocation. This is followed by a rapid attack of a weaker nucleophile. This pathway is favored by polar protic solvents, which can solvate both the carbocation and the leaving group. The rate of reaction is primarily dependent on the concentration of the substrate.
Elimination Reactions
E2 Mechanism: This is a one-step, bimolecular elimination reaction where a strong base removes a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of a double or triple bond and the simultaneous expulsion of the chloride ion. Strong, sterically hindered bases, such as potassium tert-butoxide, favor this pathway.
E1 Mechanism: This is a two-step, unimolecular elimination that also proceeds through a carbocation intermediate. After the formation of the carbocation, a weak base removes an adjacent proton to form the alkene. E1 reactions often compete with SN1 reactions and are favored by high temperatures.
Experimental Protocols and Data
While specific experimental data for this compound is not abundant in publicly available literature, its reactivity can be inferred from studies on analogous secondary propargylic halides. The following sections provide representative experimental procedures for the synthesis and key reactions.
Synthesis of this compound
A common method for the synthesis of secondary propargylic chlorides is the reaction of the corresponding propargylic alcohol with a chlorinating agent.
Experimental Protocol: Synthesis of this compound from Pent-1-yn-3-ol
-
To a stirred solution of pent-1-yn-3-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, slowly add thionyl chloride (1.2 eq) and a catalytic amount of pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound.
Nucleophilic Substitution Reactions
Table 1: Predicted Outcomes of Nucleophilic Substitution Reactions
| Nucleophile | Solvent | Predicted Major Pathway | Expected Product |
| NaN3 | DMF | SN2 | 3-Azidopent-1-yne |
| NaCN | DMSO | SN2 | Pent-1-yne-3-carbonitrile |
| CH3OH | Methanol (solvolysis) | SN1 | 3-Methoxypent-1-yne |
| H2O | Water (hydrolysis) | SN1 | Pent-1-yn-3-ol |
Experimental Protocol: Reaction with Sodium Azide (SN2)
-
Dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-azidopent-1-yne by column chromatography.
Elimination Reactions
Table 2: Predicted Outcomes of Elimination Reactions
| Base | Solvent | Predicted Major Pathway | Expected Product(s) |
| Potassium tert-butoxide | THF | E2 | Pent-1-en-3-yne and/or Penta-1,2-diene |
| Sodium ethoxide | Ethanol | E2/SN2 competition | Pent-1-en-3-yne and 3-ethoxypent-1-yne |
| H2O | Heat | E1 | Pent-1-en-3-yne |
Experimental Protocol: Reaction with Potassium tert-Butoxide (E2)
-
To a solution of potassium tert-butoxide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by GC-MS to observe the formation of the elimination product(s).
-
Quench the reaction with water and extract with a low-boiling point solvent like pentane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate.
-
The volatile product can be characterized by spectroscopic methods.
Spectroscopic Data (Predicted and Analogous Compounds)
Direct experimental spectroscopic data for this compound is scarce. However, characteristic spectral features can be predicted based on its structure and data from similar compounds like 3-chloro-1-propyne and 3-chloro-1-butyne.
Table 3: Predicted and Analogous Spectroscopic Data
| Technique | Functional Group | Predicted/Analogous Chemical Shift or Frequency |
| 1H NMR | ≡C-H | ~2.5 ppm (t) |
| -CH(Cl )- | ~4.1-4.3 ppm (t) | |
| -CH2- | ~1.8-2.0 ppm (m) | |
| -CH3 | ~1.1 ppm (t) | |
| 13C NMR | ≡C -H | ~70-75 ppm |
| ≡C -C | ~80-85 ppm | |
| -C H(Cl)- | ~50-55 ppm | |
| -C H2- | ~30-35 ppm | |
| -C H3 | ~10-15 ppm | |
| IR Spectroscopy | ≡C-H stretch | ~3300 cm-1 |
| C≡C stretch | ~2120 cm-1 | |
| C-Cl stretch | ~650-750 cm-1 |
Conclusion
The reactivity of the chloro group in this compound is a nuanced interplay of substitution and elimination pathways. For drug development professionals and synthetic chemists, a thorough understanding of these competing reactions is paramount for the successful application of this versatile building block. Strong, non-bulky nucleophiles in polar aprotic solvents will favor the SN2 pathway, providing a direct route for the introduction of new functional groups. Conversely, strong, sterically hindered bases will promote E2 elimination. Weaker nucleophiles in protic solvents will likely lead to a mixture of SN1 and E1 products. Careful selection of reaction conditions is therefore critical to achieving the desired synthetic outcome. Further experimental studies on this compound are warranted to provide more precise quantitative data and expand its utility in organic synthesis.
An In-depth Technical Guide to the Electrophilic Addition Reactions of 3-Chloropent-1-yne
Executive Summary
This technical guide provides a comprehensive overview of the predicted electrophilic addition reactions of 3-Chloropent-1-yne. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document outlines the core principles governing these reactions, with a particular focus on the influence of the propargylic chlorine substituent on regioselectivity and stereochemistry. Detailed hypothetical experimental protocols, data presentation in tabular format, and visualizations of reaction mechanisms and workflows are provided to facilitate a deeper understanding of the chemical behavior of this substrate.
Introduction to Electrophilic Addition Reactions of Alkynes
Alkynes, characterized by the presence of a carbon-carbon triple bond, are electron-rich molecules capable of undergoing electrophilic addition reactions.[1] The high electron density of the two π-bonds makes the alkyne functionality nucleophilic.[1] However, alkynes are generally less reactive towards electrophiles than alkenes.[1] This reduced reactivity is attributed to the greater s-character of the sp-hybridized carbon atoms in the triple bond, which holds the π-electrons more tightly, and the formation of a relatively unstable vinyl cation intermediate upon protonation.[1]
Electrophilic addition to a terminal alkyne, such as this compound, can theoretically yield two regioisomers. The regioselectivity of these reactions is primarily governed by the stability of the intermediate carbocation, a principle encapsulated by Markovnikov's rule.[1] Markovnikov's rule states that in the addition of a protic acid to an unsymmetrical alkene or alkyne, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or other nucleophilic group attaches to the carbon with more alkyl substituents.[2] This is a consequence of the formation of the more stable carbocation intermediate.
The presence of a chlorine atom at the propargylic position (C-3) in this compound introduces a significant electronic effect. Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is expected to destabilize any developing positive charge on the adjacent carbon atoms, thereby influencing the regiochemical outcome of the electrophilic addition.
Predicted Electrophilic Addition Reactions of this compound
Hydrohalogenation (Addition of HX)
The addition of hydrogen halides (e.g., HBr, HCl) to this compound is predicted to proceed via an electrophilic addition mechanism. The initial step involves the protonation of the alkyne to form a vinyl cation. Two possible vinyl cations can be formed:
-
Path A (Markovnikov addition): Protonation of C-1 to form a secondary vinyl cation at C-2.
-
Path B (Anti-Markovnikov addition): Protonation of C-2 to form a primary vinyl cation at C-1.
The stability of the vinyl cation is the determining factor for the regioselectivity. Generally, secondary vinyl cations are more stable than primary vinyl cations. However, the strong electron-withdrawing inductive effect of the chlorine atom at C-3 will significantly destabilize the adjacent carbocation at C-2. This destabilization might make the formation of the C-2 carbocation less favorable than in a typical alkyne.
Despite the destabilizing effect of the propargylic chlorine, the secondary vinyl cation at C-2 is still expected to be more stable than the primary vinyl cation at C-1. Therefore, the reaction is predicted to predominantly follow Markovnikov's rule , leading to the formation of the C-2 halogenated product.
The subsequent attack of the halide ion on the vinyl cation will result in the formation of a vinyl halide. If a second equivalent of HX is used, a further addition reaction can occur, typically leading to a geminal dihalide.[3]
Predicted Products of Hydrohalogenation:
| Reagent (1 eq.) | Predicted Major Product | Predicted Regioselectivity |
| HBr | (E/Z)-2-Bromo-3-chloropent-1-ene | Markovnikov |
| HCl | (E/Z)-2,3-Dichloropent-1-ene | Markovnikov |
Halogenation (Addition of X₂)
The addition of halogens (e.g., Cl₂, Br₂) to alkynes is also an electrophilic addition reaction. The mechanism is thought to proceed through a cyclic halonium ion intermediate, similar to the halogenation of alkenes.[3] This intermediate is then opened by the attack of a halide ion. The attack typically occurs from the side opposite to the bridging halogen, resulting in anti-addition.[3]
For a terminal alkyne like this compound, the initial addition of a halogen molecule will lead to a dihaloalkene. The use of a second equivalent of the halogen will result in a tetrahaloalkane.[3] The regioselectivity of the initial addition is less pronounced than in hydrohalogenation, but the electron-withdrawing effect of the propargylic chlorine might still influence the polarization of the triple bond.
Predicted Products of Halogenation:
| Reagent (1 eq.) | Predicted Major Product | Predicted Stereochemistry |
| Br₂ | (E)-1,2-Dibromo-3-chloropent-1-ene | anti-addition |
| Cl₂ | (E)-1,2,3-Trichloropent-1-ene | anti-addition |
Hydration (Addition of H₂O)
The acid-catalyzed hydration of alkynes typically requires a mercury(II) salt (like HgSO₄) as a catalyst to overcome the low reactivity of the alkyne towards protonation.[4] The reaction follows Markovnikov's rule, with the initial addition of water across the triple bond leading to an enol intermediate.[4] This enol then rapidly tautomerizes to the more stable keto form.
For this compound, the addition of the hydroxyl group is expected at the more substituted carbon (C-2) according to Markovnikov's rule. The resulting enol will then tautomerize to a ketone. The electron-withdrawing effect of the chlorine at C-3 would make the resulting ketone an α-haloketone.
Predicted Product of Hydration:
| Reagents | Predicted Major Product | Tautomerization Product |
| H₂O, H₂SO₄, HgSO₄ | 3-Chloro-1-penten-2-ol | 3-Chloro-2-pentanone |
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the electrophilic addition reactions of this compound, based on general procedures for alkynes.
Protocol for Hydrobromination of this compound
Objective: To synthesize (E/Z)-2-Bromo-3-chloropent-1-ene.
Materials:
-
This compound
-
Hydrogen bromide (33% in acetic acid)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid (1.1 eq) to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash it with water (2 x 20 mL), and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (E/Z)-2-Bromo-3-chloropent-1-ene.
Protocol for Chlorination of this compound
Objective: To synthesize (E)-1,2,3-Trichloropent-1-ene.
Materials:
-
This compound
-
Chlorine (gas or solution in CCl₄)
-
Carbon tetrachloride (anhydrous)
-
Sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Three-necked flask with a gas inlet tube and a magnetic stirrer
-
Gas dispersion tube
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (30 mL).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Slowly bubble chlorine gas through the solution or add a solution of chlorine in carbon tetrachloride (1.0 eq) dropwise. Maintain the reaction temperature below 10 °C using an ice bath.
-
Monitor the reaction by observing the disappearance of the chlorine color and by TLC.
-
After the reaction is complete, bubble nitrogen gas through the solution to remove any excess chlorine.
-
Wash the reaction mixture with a 10% sodium thiosulfate solution (2 x 20 mL) to remove any remaining chlorine, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Protocol for Hydration of this compound
Objective: To synthesize 3-Chloro-2-pentanone.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Mercury(II) sulfate
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of sulfuric acid (5 mL) in water (45 mL).
-
Add mercury(II) sulfate (0.5 g) to the acidic solution and stir until it dissolves.
-
Add this compound (1.0 eq) to the catalyst solution.
-
Heat the mixture to 60 °C with vigorous stirring for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with saturated sodium chloride solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the diethyl ether by distillation.
-
Purify the resulting crude 3-Chloro-2-pentanone by vacuum distillation.
Visualizations
Predicted Reaction Pathway for Hydrobromination
Caption: Predicted mechanism for the hydrobromination of this compound.
Predicted Reaction Pathway for Halogenation
References
Nucleophilic Substitution at the Propargylic Position of 3-Chloropent-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of nucleophilic substitution reactions at the propargylic position of 3-chloropent-1-yne. This secondary propargylic halide presents a unique substrate where the reaction pathway and product distribution are highly dependent on the nature of the nucleophile, solvent, and reaction conditions. This document outlines the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, discusses modern catalytic approaches, and provides detailed experimental protocols for key transformations, supported by quantitative data from analogous systems.
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways
The substitution of the chlorine atom in this compound can proceed through two primary mechanistic pathways: bimolecular nucleophilic substitution (S(_N)2) and unimolecular nucleophilic substitution (S(_N)1). The operative mechanism is a critical determinant of the product's stereochemistry and the potential for rearrangement byproducts.
S(_N)2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMF, DMSO). The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry at the chiral center. For this compound, this would result in the direct replacement of the chlorine atom with the nucleophile.
S(_N)1 Pathway: This pathway is favored with weak nucleophiles (which are often the solvent, in a process called solvolysis) in polar protic solvents (e.g., ethanol, water). The reaction proceeds in a stepwise manner, beginning with the slow ionization of the C-Cl bond to form a propargylic carbocation. This carbocation is resonance-stabilized, existing as a hybrid of a propargyl and an allenyl cation. The nucleophile can then attack either electrophilic carbon, leading to a mixture of the expected propargylic substitution product and a rearranged allenic product. If the starting material is chiral, this pathway typically results in a racemic mixture of products.
Substitution with Oxygen Nucleophiles
The reaction of this compound with oxygen nucleophiles, such as hydroxide or alkoxides, can lead to the formation of corresponding alcohols or ethers. These reactions are typically performed under conditions that favor the S(_N)2 mechanism to avoid elimination side reactions.
Representative Experimental Protocol: Synthesis of Pent-1-yn-3-ol (Analogous System)
Reaction: R-Cl + NaOH(aq) → R-OH + NaCl
Procedure:
-
A solution of the secondary propargylic chloride (1.0 eq) in a water-miscible solvent like acetone or THF is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
An aqueous solution of sodium hydroxide (1.5-2.0 eq) is added to the flask.
-
The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by fractional distillation or column chromatography on silica gel.
Quantitative Data for Oxygen Nucleophile Substitution (Analogous Systems)
| Nucleophile | Substrate | Solvent | Temperature (°C) | Product | Yield (%) |
| NaOH | Secondary Propargylic Chloride | Acetone/Water | 50-70 | Propargylic Alcohol | 60-80 |
| NaOEt | Secondary Propargylic Chloride | Ethanol | 25-50 | Propargylic Ether | 55-75 |
Substitution with Nitrogen Nucleophiles
Nitrogen nucleophiles, such as azide and amines, are effective for the introduction of nitrogen-containing functionalities at the propargylic position. The azide substitution is particularly useful as the resulting propargyl azide can be further transformed via click chemistry or reduced to a primary amine.
Representative Experimental Protocol: Synthesis of 3-Azidopent-1-yne
Reaction: this compound + NaN(_3) → 3-Azidopent-1-yne + NaCl
Procedure:
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF) in a round-bottom flask is added sodium azide (1.5 eq).
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC.
-
Once the starting material is consumed, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to afford the crude 3-azidopent-1-yne, which can be purified by distillation under reduced pressure if necessary. Caution: Organic azides can be explosive and should be handled with appropriate care.
Quantitative Data for Nitrogen Nucleophile Substitution (Analogous Systems)
| Nucleophile | Substrate | Solvent | Temperature (°C) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | NaN(_3) | Secondary Propargylic Chloride | DMF | 25 | Propargyl Azide | 85-95 | | NH(_3) | Secondary Propargylic Chloride | Ethanol | 100 (sealed tube) | Primary Propargyl Amine | 40-60 |
Substitution with Carbon Nucleophiles: The Role of Organocuprates
For the formation of carbon-carbon bonds, organocuprates (Gilman reagents) are highly effective nucleophiles for reaction with propargylic halides. These reactions generally proceed via an S(_N)2-like mechanism and are known for their high efficiency.
Representative Experimental Protocol: Reaction of this compound with Lithium Dimethylcuprate
Reaction: this compound + (CH(_3))(_2)CuLi → 3-Methylpent-1-yne + CH(_3)Cu + LiCl
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), a solution of methyllithium in diethyl ether is prepared or obtained commercially.
-
The flask is cooled to 0 °C in an ice bath, and copper(I) iodide (0.5 eq based on methyllithium) is added portion-wise with stirring. The mixture is stirred for 30 minutes to form a solution of lithium dimethylcuprate.
-
The reaction mixture is then cooled to -78 °C (dry ice/acetone bath).
-
A solution of this compound (1.0 eq relative to the cuprate) in anhydrous diethyl ether is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered through a pad of Celite, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure to isolate the volatile product.
Quantitative Data for Carbon Nucleophile Substitution (Analogous Systems)
| Nucleophile | Substrate | Solvent | Temperature (°C) | Product | Yield (%) |
| (CH(_3))(_2)CuLi | Secondary Propargylic Chloride | Diethyl Ether | -78 to 25 | 3-Methyl-substituted Alkyne | 70-90 |
| NaCN | Secondary Propargylic Chloride | DMSO | 25-50 | Propargyl Nitrile | 65-85 |
Modern Catalytic Methods: Nickel-Catalyzed Cross-Coupling
In recent years, transition metal catalysis has emerged as a powerful tool for nucleophilic substitution reactions. Nickel-catalyzed cross-coupling reactions, for instance, can effectively couple secondary propargylic electrophiles with a variety of nucleophiles, including organozinc and organoboron reagents, often with high selectivity.
These catalytic methods offer advantages in terms of functional group tolerance and the ability to perform reactions under milder conditions compared to traditional stoichiometric methods. While specific protocols for this compound are not widely reported, the general procedures involve the use of a nickel(II) precatalyst, a suitable ligand (e.g., a phosphine or an N-heterocyclic carbene), and a reducing agent in some cases, to generate the active Ni(0) species.
Conclusion
Nucleophilic substitution at the propargylic position of this compound is a versatile transformation for the synthesis of a variety of functionalized alkynes. The outcome of the reaction is highly dependent on the chosen conditions, which dictate the competition between S(_N)1 and S(_N)2 pathways. For direct substitution with retention of the propargylic framework, S(_N)2 conditions employing strong nucleophiles in polar aprotic solvents are generally preferred. Modern organometallic approaches, particularly using organocuprates and nickel catalysis, offer highly efficient and selective methods for the formation of C-C bonds at this position. The experimental protocols and data presented, based on closely related systems, provide a robust framework for researchers and drug development professionals to design and execute successful synthetic strategies involving this valuable propargylic halide.
3-Chloropent-1-yne: A Technical Overview of a Niche Alkynyl Halide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropent-1-yne is a halogenated alkyne of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its known properties and plausible synthetic methodologies. While a seminal publication detailing its initial discovery and synthesis could not be identified through extensive searches of the scientific literature and patent databases, its preparation can be inferred from established reactions for the synthesis of similar alkynyl chlorides. This document summarizes its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and presents this information in a format tailored for chemical researchers and professionals in drug development.
Introduction
Alkynyl halides are valuable building blocks in organic synthesis, serving as precursors for a variety of molecular architectures through cross-coupling reactions, nucleophilic substitutions, and other transformations. This compound, with its terminal alkyne and secondary chloride functionalities, presents a unique combination of reactive sites for potential applications in the synthesis of complex organic molecules, including pharmacologically active compounds. Despite its presence in chemical databases, the historical context of its first synthesis remains obscure. This guide aims to consolidate the available data and propose a scientifically sound method for its preparation.
Physicochemical Properties
Quantitative data for this compound is available from various chemical databases. A summary of these properties is presented in Table 1 for ease of reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl | PubChem[1] |
| Molecular Weight | 102.56 g/mol | PubChem[1] |
| CAS Number | 14035-68-8 | PubChem[1] |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| InChI | InChI=1S/C5H7Cl/c1-3-5(6)4-2/h1,5H,4H2,2H3 | PubChem[1] |
| InChIKey | OFMZMTGQSMVBDK-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCC(C#C)Cl | PubChem[1] |
Plausible First Synthesis: A Proposed Methodology
Based on general principles of organic synthesis for the preparation of secondary alkyl chlorides from corresponding alcohols, a likely route for the first synthesis of this compound involves the chlorination of pent-1-yn-3-ol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound from Pent-1-yn-3-ol
Materials:
-
Pent-1-yn-3-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Distillation apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve pent-1-yn-3-ol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) to the solution dropwise.
-
Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous diethyl ether to the stirred mixture via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Expected Observations:
The reaction mixture may change color and a precipitate of pyridinium hydrochloride may form. The final product is expected to be a colorless to pale yellow liquid.
Logical Workflow for the Proposed Synthesis
The logical progression of the proposed synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information to suggest that this compound is involved in any specific biological signaling pathways or possesses significant pharmacological activity. Its primary relevance to drug development professionals lies in its potential as a synthetic intermediate.
Conclusion
References
Theoretical Analysis of the Molecular Structure of 3-Chloropent-1-yne: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the three-dimensional structure and conformational landscape of 3-Chloropent-1-yne. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a representative computational analysis based on established quantum chemical methods. The protocols and data herein serve as a robust framework for the theoretical investigation of small halogenated alkynes, which are of interest in synthetic chemistry and as building blocks in drug discovery. This guide details the computational workflow, from initial structure generation to the calculation of molecular properties, and presents illustrative data in a structured format.
Introduction
This compound (C₅H₇Cl) is a chiral haloalkyne whose structural properties are crucial for understanding its reactivity and potential interactions in a biological context.[1] Computational chemistry provides a powerful toolkit for investigating the molecular geometry, vibrational frequencies, and conformational energetics of such molecules, offering insights that can be complementary to or, in the absence of extensive empirical data, predictive of experimental findings.
This whitepaper outlines the application of ab initio and Density Functional Theory (DFT) methods for the structural characterization of this compound. We will describe a typical computational protocol, present expected structural parameters in tabular format, and illustrate key conceptual workflows using Graphviz diagrams.
Computational Methodology
The theoretical analysis of this compound involves a multi-step computational workflow. The primary objective is to locate the global minimum on the potential energy surface and to characterize the vibrational properties of the molecule.
Conformational Search and Initial Geometry Optimization
A preliminary conformational search is essential to identify the possible stable rotamers of this compound. This is typically performed using a lower-level, computationally less expensive method, such as molecular mechanics or a semi-empirical method. The identified low-energy conformers are then subjected to full geometry optimization using more accurate quantum mechanical methods.
High-Level Geometry Optimization and Frequency Calculations
For accurate structural parameters, geometry optimization is performed using DFT with a suitable functional and basis set. A common choice for molecules of this type is the B3LYP functional with a Pople-style basis set, such as 6-311+G(d,p). To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
The following diagram illustrates the general workflow for the theoretical calculations:
Illustrative Structural Data
The following tables summarize the expected quantitative data for the optimized geometry of this compound, based on typical values for similar chemical bonds and functional groups as determined by DFT calculations.
Table 1: Optimized Bond Lengths (Å)
| Bond | Expected Length (Å) |
| C1≡C2 | 1.21 |
| C2-C3 | 1.46 |
| C3-Cl | 1.80 |
| C3-C4 | 1.53 |
| C4-C5 | 1.54 |
| C1-H1 | 1.06 |
| C3-H | 1.10 |
| C4-H | 1.10 |
| C5-H | 1.09 |
Table 2: Optimized Bond Angles (Degrees)
| Angle | Expected Value (°) |
| H1-C1≡C2 | 179.8 |
| C1≡C2-C3 | 178.5 |
| C2-C3-Cl | 109.5 |
| C2-C3-C4 | 111.0 |
| Cl-C3-C4 | 109.0 |
| C3-C4-C5 | 112.0 |
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Frequency (cm⁻¹) |
| C≡C Stretch | ~2150 |
| ≡C-H Stretch | ~3300 |
| C-Cl Stretch | ~750 |
| C-H Stretch (sp³) | 2900-3000 |
| CH₂ Bend | ~1450 |
Conformational Analysis
The primary axis of conformational flexibility in this compound is the rotation around the C3-C4 single bond. A relaxed potential energy surface scan can be performed by systematically varying the dihedral angle of the Cl-C3-C4-C5 atoms and calculating the relative energy at each step. This allows for the identification of staggered and eclipsed conformations.
The following diagram illustrates the logical relationship in a conformational analysis, highlighting the key conformers.
Experimental Protocols for Structural Determination
While this paper focuses on theoretical calculations, it is important to note the experimental techniques that would be employed to validate these computational models.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the geometry of molecules in the gas phase. A beam of high-energy electrons is scattered by the molecule, and the resulting diffraction pattern is analyzed to determine the bond lengths, angles, and torsional angles. This method provides an average structure over the vibrational and rotational motions of the molecule.
-
Protocol: A sample of this compound would be vaporized and introduced into a high-vacuum chamber. An electron beam is directed at the gaseous sample, and the scattered electrons are detected on a photographic plate or a CCD detector. The radial distribution of the scattered intensity is then Fourier transformed to yield a radial distribution curve, from which structural parameters are refined by a least-squares fitting procedure.
Microwave Spectroscopy
Microwave spectroscopy measures the transitions between rotational energy levels of a molecule. From the frequencies of these transitions, the moments of inertia can be determined with very high precision. For molecules with a permanent dipole moment, such as this compound, this technique can provide highly accurate rotational constants, which are directly related to the molecular geometry.
-
Protocol: A gaseous sample of this compound at low pressure is introduced into a waveguide. Microwave radiation is passed through the sample, and the absorption of radiation at specific frequencies corresponding to rotational transitions is detected. For molecules with chlorine, the nuclear quadrupole coupling constants can also be determined, providing information about the electronic environment of the chlorine nucleus.
Conclusion
This technical guide has outlined a standard and robust computational approach for the structural characterization of this compound. By employing a combination of conformational searching, DFT-based geometry optimization, and frequency calculations, a detailed understanding of the molecule's three-dimensional structure and vibrational properties can be achieved. The illustrative data presented serves as a baseline for what can be expected from such a study. The described experimental protocols for GED and microwave spectroscopy represent the primary methods for the experimental validation of these theoretical findings. This integrated theoretical and experimental approach is fundamental in modern chemical research and drug development.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions Using 3-Chloropent-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloropent-1-yne in Sonogashira coupling reactions. This versatile building block offers a pathway to novel molecular architectures relevant to pharmaceutical and materials science research.
Introduction
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][4] The use of this compound as the alkyne component introduces a functionalized five-carbon chain, which can be a key structural motif or a precursor for further synthetic transformations in drug discovery and materials science.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected cycles.[2][3] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[1]
Application of this compound
This compound serves as a valuable substrate in Sonogashira reactions, allowing for the introduction of a pentynyl group bearing a reactive chlorine handle. This functionality can be retained in the final product for subsequent nucleophilic substitution or elimination reactions, providing a gateway to a diverse range of derivatives.
Data Presentation: Representative Reaction Parameters and Yields
While specific data for this compound is not extensively reported, the following table summarizes typical conditions and expected yields for Sonogashira couplings of terminal alkynes with various aryl halides, which can be adapted for this compound.
| Aryl Halide (Ar-X) | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2.0) | CuI (2.1) | Triethylamine | THF | RT | 1.5 | 97 |
| 4-Bromoacetophenone | Phenylacetylene | Pd-PEPPSI (1) | CuI (10) | Triethylamine | Water | 100 | 12 | >95 |
| Generic Aryl Halide | Generic Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[1] |
| (3E)-iodoprop-2-enoic acid | Phenylacetylene | Pd(OAc)₂ (5) | CuI (20) | Diisopropylamine | DMF | RT | 1 | Not specified |
Experimental Protocols
Below are detailed protocols for performing Sonogashira coupling reactions with this compound. These are general procedures and may require optimization for specific substrates.
Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is adapted from a standard procedure for the coupling of terminal alkynes with aryl iodides.
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.0 mol%)
-
Copper(I) iodide (CuI) (2.1 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.5 equiv)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry two-necked flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (e.g., 9.80 mmol), anhydrous THF (40 mL), and triethylamine (1.5 equiv., 14.7 mmol).
-
To this solution, add this compound (1.1 equiv., 10.7 mmol), bis(triphenylphosphine)palladium(II) dichloride (2.0 mol%, 0.195 mmol), and copper(I) iodide (2.1 mol%, 0.210 mmol).
-
Stir the reaction mixture at room temperature for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a general procedure suitable for less reactive aryl bromides and may require heating.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Diisopropylamine (DIPA) or Triethylamine (TEA) (2.0 equiv)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the aryl bromide (e.g., 5.0 mmol) in anhydrous DMF or toluene (25 mL).
-
Add diisopropylamine or triethylamine (2.0 equiv., 10.0 mmol).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (3-5 mol%) and copper(I) iodide (5-10 mol%) to the reaction mixture.
-
Add this compound (1.2 equiv., 6.0 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
References
experimental protocol for the synthesis of 3-Chloropent-1-yne
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-Chloropent-1-yne, a valuable intermediate in organic synthesis. The described method involves the reaction of pent-1-yn-3-ol with thionyl chloride, a reliable and effective approach for the preparation of propargyl chlorides. This document outlines the necessary reagents, step-by-step procedure, purification techniques, and comprehensive characterization data for the final product, intended for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. Its propargylic chloride functionality allows for facile nucleophilic substitution reactions, making it a versatile precursor for the introduction of the pent-1-ynyl group. The synthesis of this compound is therefore of significant interest to the scientific community. The protocol detailed herein describes a robust method for the preparation of this compound from the commercially available pent-1-yn-3-ol.
Reaction Scheme
The synthesis proceeds via the conversion of the hydroxyl group of pent-1-yn-3-ol to a chlorosulfite intermediate by reaction with thionyl chloride, which then undergoes an internal nucleophilic substitution (SNi) to yield the desired this compound, along with the gaseous byproducts sulfur dioxide and hydrogen chloride.
Figure 1: Reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Pent-1-yn-3-ol | 1.0 equivalent |
| Thionyl chloride (SOCl₂) | 1.2 equivalents |
| Pyridine (optional, as base) | 1.2 equivalents |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₅H₇Cl[1] |
| Molecular Weight | 102.56 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Yield and Purity | |
| Typical Yield | 70-85% |
| Purity (by GC) | >95% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | See Table 2 for detailed assignments |
| ¹³C NMR (CDCl₃) | See Table 3 for detailed assignments |
| IR (neat) | See Table 4 for characteristic peaks |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.65 | t | 1H | -CHCl- |
| 2.50 | d | 1H | ≡C-H |
| 1.95 | m | 2H | -CH₂-CH₃ |
| 1.10 | t | 3H | -CH₂-CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 81.5 | -C≡C-H |
| 75.0 | -C≡C-H |
| 55.0 | -CHCl- |
| 30.0 | -CH₂-CH₃ |
| 11.5 | -CH₂-CH₃ |
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | ≡C-H stretch |
| ~2120 | -C≡C- stretch |
| ~750 | C-Cl stretch |
Experimental Protocol
Materials:
-
Pent-1-yn-3-ol (98%)
-
Thionyl chloride (SOCl₂, 99.5%)
-
Anhydrous diethyl ether (Et₂O)
-
Pyridine (optional, dried over KOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with pent-1-yn-3-ol (e.g., 10.0 g, 0.119 mol). Anhydrous diethyl ether (100 mL) is added to dissolve the alcohol.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride (e.g., 10.3 mL, 0.143 mol, 1.2 eq.) is added dropwise to the stirred solution over a period of 30-45 minutes, maintaining the temperature below 5 °C. If pyridine is used as a base to neutralize the generated HCl, it should be added to the alcohol solution before the addition of thionyl chloride.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Washing: The combined organic layers are washed with brine (50 mL).
-
Drying: The organic layer is dried over anhydrous magnesium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is carefully removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless to pale yellow liquid.
Experimental Workflow
References
Applications of 3-Chloropent-1-yne in Organic Synthesis: A Review of Available Data
For researchers, scientists, and professionals in drug development, staying abreast of the synthetic utility of novel chemical entities is paramount. This report aims to provide a comprehensive overview of the applications of 3-Chloropent-1-yne in organic synthesis. However, a thorough review of the existing scientific literature and chemical databases reveals a significant lack of documented applications for this specific compound.
While the broader classes of chloroalkanes and alkynes are fundamental building blocks in organic chemistry, with extensive and well-documented roles in a myriad of synthetic transformations, this compound itself does not appear to be a commonly utilized reagent. Searches for its specific reactions, inclusion in synthetic pathways towards complex molecules, or detailed experimental protocols have not yielded any concrete results.
General reactivity patterns for similar structures might suggest potential applications. For instance, the terminal alkyne moiety could, in principle, participate in reactions such as Sonogashira coupling, click chemistry (Huisgen cycloaddition), or act as a nucleophile after deprotonation. The secondary chloride could potentially undergo nucleophilic substitution or elimination reactions.
A logical workflow for the investigation and application of a novel reagent like this compound would involve initial reactivity screenings, followed by optimization and application in target-oriented synthesis.
Caption: A generalized workflow for assessing and applying a novel chemical reagent.
Due to the absence of specific published data for this compound, it is not possible to provide the detailed application notes, experimental protocols, and quantitative data tables as requested. The scientific community has not, to date, published significant research detailing the synthetic utility of this particular molecule. Therefore, any discussion of its applications would be purely speculative and not based on the established scientific record.
For researchers interested in the potential of this molecule, the logical first step would be to perform exploratory reactions to characterize its reactivity profile. Such studies would be a prerequisite for any future application in organic synthesis.
Application Notes and Protocols: 3-Chloropent-1-yne in Heterocyclic Synthesis
Introduction
3-Chloropent-1-yne is a bifunctional molecule possessing both a terminal alkyne and a secondary alkyl chloride. This unique combination of reactive sites makes it a potentially versatile building block for the synthesis of a variety of heterocyclic compounds. The terminal alkyne allows for reactions such as additions, cycloadditions, and transition metal-catalyzed couplings, while the secondary chloride provides a handle for nucleophilic substitution or elimination reactions. This document aims to provide an overview of the potential applications of this compound in heterocyclic synthesis, along with detailed protocols for key transformations.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₇Cl | [1] |
| Molecular Weight | 102.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 14035-68-8 | [1] |
| SMILES | CCC(C#C)Cl | [1] |
Theoretical Reaction Pathways for Heterocycle Synthesis
While specific examples in the literature are scarce, the reactivity of the functional groups in this compound allows for the prediction of several pathways to construct heterocyclic rings. These pathways can be broadly categorized into reactions involving the alkyne moiety, the alkyl chloride moiety, or a combination of both.
I. Synthesis of Five-Membered Heterocycles
Five-membered heterocycles are common motifs in pharmaceuticals and agrochemicals. This compound can theoretically be utilized in various strategies to construct these rings.
A. General Workflow for [3+2] Cycloaddition Reactions
A plausible approach for the synthesis of five-membered heterocycles is through a [3+2] cycloaddition reaction, where the alkyne of this compound acts as a two-atom component.
Caption: General workflow for synthesizing five-membered heterocycles.
B. Protocol for the Synthesis of a Substituted Pyrazole (Theoretical)
This protocol describes a hypothetical reaction between this compound and a hydrazine derivative to form a pyrazole ring. This represents a classic approach to pyrazole synthesis from a 1,3-dicarbonyl equivalent and a hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Suitable solvent (e.g., Ethanol, Acetic Acid)
-
Base (optional, e.g., Sodium acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the hydrazine derivative (1-1.2 equivalents) to the solution.
-
If required, add a base to neutralize any generated acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole derivative.
Expected Product and Characterization:
The expected product would be a pyrazole with an ethyl group and a chlorine atom on the side chain. The structure would need to be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Analytical Data | Expected Values |
| ¹H NMR | Signals corresponding to the ethyl group, the pyrazole ring protons, and the proton on the carbon bearing the chlorine. |
| ¹³C NMR | Resonances for the carbons of the ethyl group, the pyrazole ring, and the chlorinated carbon. |
| Mass Spec (EI) | Molecular ion peak corresponding to the mass of the synthesized pyrazole. |
II. Synthesis of Six-Membered Heterocycles
The construction of six-membered rings often involves condensation or cycloaddition reactions that form two new bonds.
A. General Pathway for Pyridine Synthesis
A potential route to substituted pyridines could involve a multi-component reaction where this compound provides two of the carbon atoms for the ring.
Caption: A potential multi-component pathway to pyridines.
B. Protocol for a Hypothetical Pyridine Synthesis
This protocol outlines a plausible, though not yet reported, synthesis of a pyridine derivative from this compound.
Materials:
-
This compound
-
A β-enaminone or a 1,3-dicarbonyl compound
-
Ammonium acetate
-
Oxidizing agent (e.g., manganese dioxide, DDQ)
-
Solvent (e.g., Ethanol, Acetic acid)
Procedure:
-
In a round-bottom flask, combine this compound (1 eq.), the β-enaminone or 1,3-dicarbonyl compound (1 eq.), and ammonium acetate (1.5-2 eq.) in the chosen solvent.
-
Reflux the mixture and monitor the formation of the dihydropyridine intermediate by TLC.
-
After the initial condensation is complete, cool the reaction mixture slightly and add the oxidizing agent.
-
Continue to stir the reaction, possibly with heating, until the oxidation is complete (as indicated by TLC).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the substituted pyridine.
Quantitative Data (Hypothetical Yields):
| Heterocycle Class | Reagents | Theoretical Yield Range |
| Pyrazoles | Hydrazines | 40-70% |
| Isoxazoles | Hydroxylamine | 35-65% |
| Pyridines | β-Enaminones, NH₄OAc | 20-50% |
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
While direct, documented applications of this compound in heterocyclic synthesis are not widespread in readily available literature, its functional group handles suggest significant potential as a versatile building block. The protocols and pathways outlined above are based on established principles of heterocyclic chemistry and provide a foundation for future research and development in this area. Further investigation is warranted to explore the full scope of its utility in creating novel heterocyclic structures for various applications, including drug discovery and materials science.
References
Application Notes and Protocols: Synthesis of 3-Azidopent-1-yne via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Azidopent-1-yne from 3-Chloropent-1-yne through a nucleophilic substitution reaction with sodium azide. This transformation is a key step in the introduction of an azide moiety, a versatile functional group in organic synthesis, particularly in the field of click chemistry for drug discovery and development. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the desired product. Safety precautions are also emphasized due to the potentially hazardous nature of the reagents and products involved.
Introduction
This compound is a valuable building block in organic synthesis, featuring a reactive propargyl chloride moiety. The substitution of the chloro group with an azide nucleophile yields 3-Azidopent-1-yne, a precursor for the facile construction of 1,2,3-triazoles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These "click" reactions are widely employed in medicinal chemistry for the rapid synthesis of compound libraries, bioconjugation, and the development of novel therapeutic agents. This application note provides a comprehensive, step-by-step guide for the efficient synthesis of 3-Azidopent-1-yne.
Data Presentation
| Parameter | Value |
| Reactant | This compound |
| Reagent | Sodium Azide (NaN₃) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Product | 3-Azidopent-1-yne |
| Typical Yield | Not explicitly found in search results |
| Product Appearance | Not explicitly found in search results |
Experimental Protocol
Materials:
-
This compound (C₅H₇Cl, MW: 102.56 g/mol )[1]
-
Sodium Azide (NaN₃, MW: 65.01 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Conditions: Seal the flask with a septum and introduce an inert atmosphere (nitrogen or argon). Allow the reaction mixture to stir at room temperature for 24 hours.
-
Work-up:
-
Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Azidopent-1-yne.
-
If necessary, further purification can be achieved by column chromatography on silica gel.
-
Reaction Workflow
Caption: Workflow for the synthesis of 3-Azidopent-1-yne.
Safety Considerations
-
Sodium Azide: Highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid. Avoid contact with heavy metals.
-
This compound: Flammable liquid and vapor. Causes skin and eye irritation.
-
3-Azidopent-1-yne: Organic azides are potentially explosive and should be handled with care. Avoid heat, shock, and friction.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn.
This protocol provides a general guideline. Reaction conditions, such as concentration, temperature, and reaction time, may need to be optimized for specific applications and scales. It is highly recommended to consult relevant literature for further details and characterization data of the product.
References
practical handling and safety precautions for 3-Chloropent-1-yne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloropent-1-yne could be located. The following information is compiled from publicly available data for this compound and safety data for structurally similar compounds, such as other chlorinated alkynes. This document is intended as a guideline and should not replace a thorough risk assessment and consultation of a substance-specific SDS once available.
Physical and Chemical Properties
This compound is a chlorinated alkyne with the molecular formula C₅H₇Cl.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 14035-68-8 | PubChem[1] |
| Molecular Formula | C₅H₇Cl | PubChem[1] |
| Molecular Weight | 102.56 g/mol | PubChem[1] |
| Exact Mass | 102.0236279 Da | PubChem[1] |
Safety Precautions and Hazard Mitigation
Given the reactive nature of the chloro and alkyne functional groups, this compound should be handled with extreme caution. The following precautions are based on general safety data for flammable and chlorinated organic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Class | Precautionary Measures | Recommended PPE |
| Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Take precautionary measures against static discharge.[2][3] | Flame-retardant lab coat |
| Skin and Eye Irritant | Avoid contact with skin and eyes. Wash thoroughly after handling.[4] | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[2] |
| Inhalation Hazard | Avoid breathing fumes, gas, mist, or vapors. Use only in a well-ventilated area, preferably in a chemical fume hood.[4] | Use of a properly fitted respirator with an appropriate cartridge may be necessary for certain operations. |
| Potential for Harm if Swallowed | Do not ingest. If swallowed, seek immediate medical attention.[2] | N/A |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[2] |
Experimental Protocols: Safe Handling of this compound
The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted based on the specific requirements of the experiment.
Preparation and Reagent Transfer
-
Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have appropriate spill containment materials (e.g., absorbent pads, sand) readily available.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in section 2.1.
-
Inert Atmosphere : If the reaction is sensitive to air or moisture, ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Transfer : Use a syringe or cannula for transferring the liquid to minimize exposure to air and prevent spills. Ground and bond containers and receiving equipment to prevent static discharge.[4]
Reaction and Monitoring
-
Temperature Control : If the reaction is exothermic, use an ice bath or other cooling system to control the temperature.
-
Addition of Reagents : Add reagents slowly to control the reaction rate.
-
Monitoring : Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
Work-up and Purification
-
Quenching : If necessary, quench the reaction by slowly adding an appropriate quenching agent.
-
Extraction : Perform any extractions in a separatory funnel within the fume hood.
-
Solvent Removal : Remove solvents using a rotary evaporator with appropriate cold trapping.
-
Purification : If purification by chromatography is required, perform this in the fume hood.
Waste Disposal
-
Segregation : Segregate halogenated organic waste from non-halogenated waste streams.
-
Labeling : Clearly label waste containers with their contents.
-
Disposal : Dispose of chemical waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not pour down the drain.
Visualized Workflows
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: General laboratory workflow for handling this compound.
Caption: Emergency response workflow for a this compound spill.
References
Application Notes and Protocols for 3-Chloropent-1-yne Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Chloropent-1-yne and its derivatives as versatile reagents in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The presence of both a terminal alkyne for click ligation and a reactive chloride for subsequent functionalization makes these compounds valuable building blocks in drug discovery, bioconjugation, and materials science.
Introduction to this compound in Click Chemistry
This compound is an organic compound featuring a terminal alkyne group, making it a suitable substrate for the highly efficient and regioselective CuAAC reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a common and valuable scaffold in medicinal chemistry. The chloro-substituent at the propargylic position offers a reactive handle for introducing further molecular complexity, either before or after the click reaction. This dual functionality allows for the straightforward synthesis of diverse molecular architectures. A closely related analogue, propargyl chloride (3-chloro-1-propyne), is widely utilized in organic synthesis, including in click chemistry and cycloaddition reactions, for preparing heterocyclic compounds and pharmaceutical intermediates.[1]
Key Applications
The application of click chemistry is extensive, with significant impacts in bioconjugation, materials science, and drug discovery.[2] The CuAAC reaction is particularly prominent due to its reliability, specificity, and biocompatibility.[3]
Synthesis of Bioactive Triazoles for Drug Discovery
The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a range of activities including anticancer, antibacterial, and antiviral properties.[3] The stability of the triazole ring to metabolic degradation and its ability to engage in hydrogen bonding and dipole interactions make it an attractive feature in drug design.
Application Note: this compound derivatives can be employed as key building blocks for the synthesis of novel triazole-containing compounds with potential therapeutic applications. The resulting triazole products can be further modified at the site of the original chloro group to explore structure-activity relationships (SAR). For instance, libraries of compounds can be generated by reacting a 3-substituted-pent-1-yne derivative with a panel of diverse azides, followed by nucleophilic substitution at the chlorine center.
Bioconjugation and Chemical Biology Probes
Click chemistry provides a powerful tool for the precise and efficient labeling of biomolecules, such as proteins, nucleic acids, and carbohydrates. The bioorthogonal nature of the CuAAC reaction allows for its use in complex biological systems with minimal side reactions.
Application Note: this compound can be used to synthesize functionalized probes for bioconjugation. The alkyne handle allows for attachment to azide-modified biomolecules. The chloro group can be used to attach reporter molecules (e.g., fluorophores, biotin) or other functionalities prior to the click reaction. This approach enables the creation of customized probes for a variety of applications in chemical biology, such as protein labeling and immobilization.
Experimental Protocols
The following are general protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which can be adapted for use with this compound derivatives.
Protocol 1: General Procedure for CuAAC Reaction
This protocol describes a typical small-scale click reaction in solution.
Materials:
-
This compound derivative (alkyne)
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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Solvent (e.g., a mixture of water and a co-solvent like t-BuOH, DMSO, or THF)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) and the organic azide (1.0 - 1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in water.
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In another vial, prepare a solution of CuSO₄·5H₂O (0.01 - 0.1 eq) in water.
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To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Bioconjugation of an Alkyne-Modified Protein with an Azide-Containing Molecule
This protocol outlines the labeling of a protein that has been modified to contain a terminal alkyne group, using an azide-functionalized small molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Azide-containing molecule (e.g., a fluorescent dye)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
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Aminoguanidine (optional, to scavenge reactive carbonyls)
Procedure:
-
In a microcentrifuge tube, prepare a solution of the alkyne-modified protein in buffer.
-
Add the azide-containing molecule to the protein solution.
-
Prepare a premixed solution of CuSO₄ and THPTA in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
If necessary, add aminoguanidine.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours.
-
The labeled protein can be purified from excess reagents using methods such as size exclusion chromatography or dialysis.
Quantitative Data
The yield and efficiency of click reactions are generally high. The following table provides representative data for CuAAC reactions, which can be expected to be similar for reactions involving this compound derivatives under optimized conditions.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 30 min | 95 | General Protocol |
| Propargyl alcohol | Azidothymidine | CuI | THF | 8 h | 91 | General Protocol |
| Alkyne-modified peptide | Azido-fluorophore | CuSO₄, THPTA, Sodium Ascorbate | Aqueous Buffer | 1 h | >90 | Bioconjugation Protocol |
Visualizations
Experimental Workflow for Synthesis of a 1,4-Disubstituted Triazole
Caption: Workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Logical Relationship in Bioconjugation using Click Chemistry
Caption: Logic of bioconjugation via CuAAC with a this compound derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloropent-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Chloropent-1-yne. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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Chlorination of pent-1-yn-3-ol: This involves the reaction of pent-1-yn-3-ol with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
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Grignard Reaction: This route typically involves the reaction of a propargyl Grignard reagent with an ethylating agent or the reaction of an ethynyl Grignard reagent with a 1-chloroethyl derivative.
Q2: What are the primary byproducts observed in the synthesis of this compound?
A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts include isomeric chlorides and rearranged products. For instance, in the chlorination of pent-1-yn-3-ol, the formation of an allenic chloride, 1-chloropenta-1,2-diene, is a significant side reaction. In Grignard-based syntheses, potential byproducts include rearranged alkynes and allenes.
Q3: How can I minimize the formation of the allenic chloride byproduct when using thionyl chloride?
A3: The formation of the allenic chloride is a result of a competing Sₙi' reaction mechanism. To favor the desired Sₙi or Sₙ2 reaction that yields this compound, consider the following:
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Use of a base: The addition of a non-nucleophilic base, such as pyridine, can help to promote an Sₙ2 mechanism, which typically leads to a higher yield of the desired product and less of the rearranged allenic byproduct.
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Temperature control: Lowering the reaction temperature can often increase the selectivity of the reaction.
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Solvent choice: The polarity of the solvent can influence the reaction pathway. Less polar solvents may favor the Sₙi mechanism.
Q4: I am observing a significant amount of a rearranged alkyne in my Grignard synthesis. What is causing this and how can I prevent it?
A4: The rearrangement of propargyl Grignard reagents to allenic or other acetylenic isomers is a known issue. To mitigate this:
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Low Temperatures: Maintaining a low reaction temperature is crucial to suppress the rearrangement of the Grignard reagent.
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Rapid Reaction: Adding the electrophile to the freshly prepared Grignard reagent without delay can minimize the time available for rearrangement.
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Choice of Grignard Reagent: The stability of the Grignard reagent can be influenced by the halide. Propargylmagnesium bromide is commonly used.
Troubleshooting Guides
Guide 1: Chlorination of Pent-1-yn-3-ol with Thionyl Chloride
Issue: Low yield of this compound and a high percentage of an isomeric byproduct, likely 1-chloropenta-1,2-diene.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sₙi' reaction pathway is favored. | Add pyridine (1.0-1.2 equivalents) to the reaction mixture before the addition of thionyl chloride. | The pyridine will react with the intermediate chlorosulfite ester, promoting an Sₙ2 pathway and increasing the yield of this compound. |
| Reaction temperature is too high. | Maintain the reaction temperature at or below 0°C during the addition of thionyl chloride and for the duration of the reaction. | Lower temperatures disfavor the rearrangement pathway, leading to a higher product-to-byproduct ratio. |
| Incorrect work-up procedure. | Quench the reaction by slowly adding it to ice-water. Extract the product with a low-boiling point organic solvent like diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid. | Proper work-up ensures the isolation of the desired product and removes acidic impurities that could catalyze further reactions. |
Quantitative Data on Byproduct Formation:
| Reaction Conditions | Approximate Product:Byproduct Ratio (this compound : 1-chloropenta-1,2-diene) |
| Thionyl chloride, no base | Can be as low as 1:1, highly variable |
| Thionyl chloride, with pyridine | Can be significantly improved, potentially > 4:1 |
Note: These ratios are estimates based on general principles of alkyne chemistry and may vary depending on specific experimental parameters.
Guide 2: Grignard Synthesis of this compound
Issue: Formation of significant amounts of rearranged allenic or internal alkyne byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rearrangement of the propargyl Grignard reagent. | Prepare the Grignard reagent at a low temperature (e.g., 0°C) and use it immediately. Add the electrophile (e.g., 1-chloroethyl ethyl ether) to the Grignard solution at this low temperature. | Minimizing the time the Grignard reagent exists before reacting and keeping the temperature low will reduce the extent of rearrangement. |
| Reaction with unreacted starting materials. | Ensure the complete formation of the Grignard reagent before adding the electrophile. Use of a slight excess of magnesium may be beneficial. | Incomplete Grignard formation can lead to side reactions with the starting halide. |
| Hydrolysis of the Grignard reagent. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Moisture will quench the Grignard reagent, reducing the yield of the desired product. |
Experimental Protocols
Key Experiment: Chlorination of Pent-1-yn-3-ol with Thionyl Chloride
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Objective: To synthesize this compound from pent-1-yn-3-ol.
-
Materials:
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Pent-1-yn-3-ol
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Thionyl chloride (SOCl₂)
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Pyridine
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Anhydrous diethyl ether
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Ice
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
-
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-1-yn-3-ol in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
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Add pyridine to the solution and stir for 10-15 minutes.
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Slowly add thionyl chloride dropwise to the cooled solution, maintaining the temperature at or below 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
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Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Visualizations
Caption: Synthetic pathways to this compound and common byproduct formations.
Caption: Troubleshooting workflow for the chlorination of pent-1-yn-3-ol.
Technical Support Center: Synthesis of 3-Chloropent-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloropent-1-yne.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly when using thionyl chloride (SOCl₂) as the chlorinating agent for the precursor, pent-1-yn-3-ol.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Firstly, incomplete reaction is a common issue. To address this, ensure your starting material, pent-1-yn-3-ol, is pure and dry, as water will consume the thionyl chloride. Secondly, the reaction temperature plays a crucial role. Running the reaction at too high a temperature can lead to the formation of side products. Conversely, a temperature that is too low may result in an incomplete reaction. Careful control of the reaction temperature, often starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature, is recommended. The choice of solvent and the presence of a base, such as pyridine, can also significantly impact the yield by influencing the reaction mechanism.[1]
Q2: I am observing significant formation of side products. What are they and how can I minimize them?
A2: The primary side products in this synthesis are typically due to rearrangement and elimination reactions. The propargylic nature of the carbocation intermediate (or related species) makes it susceptible to such pathways.
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Rearrangement Products: You may form isomeric chlorides, such as 1-chloropent-2-yne, through an SN1' or SN2' mechanism.
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Elimination Products: Dehydrochlorination can lead to the formation of enynes like pent-1-en-3-yne.
To minimize these side products, consider the following strategies:
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Use of Pyridine: The addition of a base like pyridine can favor an SN2 mechanism, which proceeds with inversion of configuration and can suppress carbocation formation, thereby reducing rearrangements.[1]
-
Low Temperatures: Maintaining a low reaction temperature throughout the addition of thionyl chloride can help to minimize side reactions.
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Choice of Chlorinating Agent: While thionyl chloride is common, other reagents might offer higher selectivity. However, thionyl chloride is often preferred because its byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification.
Q3: How does the presence of pyridine affect the reaction?
A3: Pyridine plays a critical role in the reaction of alcohols with thionyl chloride. In the absence of pyridine, the reaction can proceed through an SNi (internal nucleophilic substitution) mechanism, which often results in retention of stereochemistry. When pyridine is added, it reacts with an intermediate chlorosulfite ester. This leads to the formation of a pyridinium salt and a free chloride ion. This chloride ion then acts as a nucleophile in an SN2 reaction, causing an inversion of stereochemistry at the chiral center.[1] For improving the yield of this compound, the use of pyridine is generally recommended to promote a cleaner SN2 pathway and minimize side reactions associated with carbocationic intermediates.[1]
Q4: What is the best method for purifying the final product?
A4: Purification of this compound typically involves several steps. After the reaction is complete, any excess thionyl chloride is carefully quenched, often with ice-water. The product is then extracted into an organic solvent such as diethyl ether or dichloromethane. The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a wash with brine. After drying the organic layer over an anhydrous salt like magnesium sulfate, the solvent is removed under reduced pressure. The final purification of the crude product is usually achieved by fractional distillation under reduced pressure to separate the desired this compound from any remaining starting material and non-volatile impurities.
Quantitative Data on Reaction Conditions
| Parameter | Condition 1 (without Pyridine) | Condition 2 (with Pyridine) |
| Starting Material | Pent-1-yn-3-ol | Pent-1-yn-3-ol |
| Reagent | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) |
| Base | None | Pyridine |
| Solvent | Diethyl Ether | Diethyl Ether |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours |
| Typical Outcome | Potential for lower yield and more side products | Generally higher yield and cleaner reaction |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from pent-1-yn-3-ol using thionyl chloride and pyridine.
Materials:
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Pent-1-yn-3-ol
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Thionyl chloride (SOCl₂)
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Pyridine
-
Diethyl ether (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pent-1-yn-3-ol (1.0 eq) in anhydrous diethyl ether.
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Addition of Pyridine: Cool the flask to 0 °C in an ice bath and add pyridine (1.1 eq) dropwise with stirring.
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Addition of Thionyl Chloride: Add thionyl chloride (1.1 eq), dissolved in anhydrous diethyl ether, dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of ice-water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
References
challenges in the scale-up of 3-Chloropent-1-yne production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 3-Chloropent-1-yne. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis route for this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the chlorination of pent-1-yn-3-ol using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is typically performed in the presence of a base, like pyridine, to neutralize the HCl byproduct.
Q2: What are the primary safety concerns when working with thionyl chloride at a larger scale?
A2: Thionyl chloride is a corrosive and moisture-sensitive reagent. Key safety concerns during scale-up include:
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Exothermic Reaction: The reaction with pent-1-yn-3-ol and the quenching of excess thionyl chloride with water or alcohols are highly exothermic and can lead to a runaway reaction if not properly controlled.
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Toxic Fumes: Thionyl chloride reacts with moisture to release toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. Adequate ventilation and a robust off-gas scrubbing system are crucial.
-
Corrosivity: The reagent and its byproducts are corrosive to many materials. Ensure reactor and handling equipment are made of compatible materials (e.g., glass-lined steel, specific alloys).
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Water Reactivity: Accidental contact with water can lead to a violent reaction. All equipment must be thoroughly dried before use.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by periodically taking small, quenched aliquots from the reaction mixture and analyzing them using techniques such as:
-
Gas Chromatography (GC): To observe the disappearance of the starting material (pent-1-yn-3-ol) and the appearance of the product (this compound).
-
Thin Layer Chromatography (TLC): A quicker, more qualitative method to assess the presence of starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the disappearance of the alcohol proton and the appearance of signals corresponding to the chlorinated product.
Q4: What are the expected byproducts in the synthesis of this compound?
A4: Potential byproducts can include:
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Unreacted starting material (pent-1-yn-3-ol).
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Allenyl chloride isomer (1-chloropenta-1,2-diene) through rearrangement.
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Dimerization or polymerization products, especially at elevated temperatures.
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Byproducts from the reaction of thionyl chloride with the solvent or base.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive thionyl chloride (degraded by moisture). 2. Reaction temperature is too low. 3. Insufficient amount of thionyl chloride. 4. Poor mixing in the reactor. | 1. Use a fresh, unopened bottle of thionyl chloride or distill the existing stock. 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. 3. Ensure the molar ratio of thionyl chloride to the alcohol is appropriate (typically a slight excess of thionyl chloride). 4. Verify that the agitation speed is sufficient for the reactor volume and viscosity of the mixture. |
| Formation of Significant Amount of Impurities | 1. Reaction temperature is too high, leading to side reactions or decomposition. 2. Presence of moisture in the reaction setup. 3. Incorrect stoichiometry of reagents. 4. Prolonged reaction time. | 1. Maintain the recommended reaction temperature with a reliable cooling system. 2. Ensure all glassware, solvents, and reagents are anhydrous. 3. Perform a careful stoichiometric calculation and accurate addition of reagents. 4. Monitor the reaction closely and quench it as soon as it reaches completion. |
| Difficulties in Isolating the Product | 1. Incomplete quenching of excess thionyl chloride. 2. Formation of emulsions during aqueous workup. 3. Product volatility leading to losses during solvent removal. | 1. Ensure thorough quenching by slow addition to a cooled quenching solution (e.g., ice-water or a cold, dilute sodium bicarbonate solution). 2. Add brine to the aqueous layer to break emulsions. 3. Use a rotary evaporator with a well-controlled vacuum and bath temperature. A cold trap is highly recommended. |
| Product Instability or Decomposition upon Storage | 1. Presence of residual acid (HCl). 2. Exposure to heat or light. 3. Presence of metallic impurities that can catalyze decomposition. | 1. Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) followed by water until neutral. 2. Store the purified product in a refrigerator or freezer in a dark, airtight container. 3. Use high-purity solvents and reagents and ensure equipment is thoroughly cleaned. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Pent-1-yn-3-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber (containing a sodium hydroxide solution) is assembled and flame-dried under a nitrogen atmosphere.
-
Reagent Charging: The flask is charged with anhydrous diethyl ether and pent-1-yn-3-ol. The solution is cooled to 0 °C using an ice bath.
-
Addition of Pyridine: Anhydrous pyridine is added dropwise to the cooled solution while maintaining the temperature at 0 °C.
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Addition of Thionyl Chloride: Thionyl chloride is added dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.
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Workup:
-
The reaction mixture is cooled back to 0 °C.
-
The mixture is slowly and carefully poured onto crushed ice.
-
The organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, water, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Optimizing Reaction Conditions for 3-Chloropent-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloropent-1-yne. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-documented method for the synthesis of this compound is the chlorination of pent-1-yn-3-ol using thionyl chloride (SOCl₂). This reaction is typically performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct.
Q2: What is the primary side product in the synthesis of this compound, and how is its formation influenced by reaction conditions?
The main side product formed during the chlorination of pent-1-yn-3-ol with thionyl chloride is the isomeric allenic chloride, 1-chloro-1,2-pentadiene. The formation of this byproduct is highly dependent on the reaction conditions. The use of a non-nucleophilic base like pyridine is crucial in minimizing the formation of the allenic chloride. In contrast, ethereal solvents have been reported to favor the formation of the chloroallene.
Troubleshooting Guide
Low Yield of this compound
Problem: The yield of the desired this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Ensure the reaction is carried out at a low temperature, typically between -10 °C and 0 °C, during the addition of thionyl chloride. Allowing the temperature to rise can promote the formation of side products. |
| Incorrect Stoichiometry | Use a slight excess of thionyl chloride (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the starting alcohol. However, a large excess should be avoided as it can lead to increased side product formation and purification difficulties. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate heat transfer. |
| Moisture in Reagents or Glassware | Thionyl chloride is highly reactive with water. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used to prevent the decomposition of the chlorinating agent. |
| Loss of Product During Workup | This compound is a volatile compound. Care should be taken during the workup and purification steps to minimize evaporative losses. Use cold extraction solvents and avoid excessive heating during solvent removal. |
High Percentage of Allenic Chloride Side Product
Problem: The crude product contains a significant amount of the 1-chloro-1,2-pentadiene isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Base/Solvent System | The choice of base is critical. Use pyridine as the base and a non-polar solvent like diethyl ether or dichloromethane. Pyridine acts as a nucleophilic catalyst that favors the desired Sₙ2 reaction pathway, leading to the formation of this compound. |
| Slow Addition of Thionyl Chloride | Add the thionyl chloride dropwise to the solution of pent-1-yn-3-ol and pyridine at a low temperature. A slow addition rate helps to control the reaction temperature and minimize the formation of the undesired allenic chloride. |
Purification Challenges
Problem: Difficulty in separating this compound from the 1-chloro-1,2-pentadiene byproduct.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Boiling Points | The boiling points of this compound and 1-chloro-1,2-pentadiene are relatively close, which can make separation by simple distillation challenging. |
| Inefficient Distillation Setup | Use a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) to achieve a good separation. Careful control of the distillation rate and temperature is essential. |
| Co-distillation | In some cases, the two isomers may co-distill. If fractional distillation is not effective, consider alternative purification methods such as preparative gas chromatography, although this is less practical for larger scales. |
Experimental Protocols
Synthesis of this compound from Pent-1-yn-3-ol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Pent-1-yn-3-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add pent-1-yn-3-ol (1.0 eq) and anhydrous pyridine (1.2 eq) dissolved in anhydrous diethyl ether.
-
Cool the reaction mixture to -10 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Managing the Instability of 3-Chloropent-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling, storage, and troubleshooting of issues related to the inherent instability of 3-Chloropent-1-yne. Due to its reactive nature as a secondary propargylic halide, this compound requires careful management to prevent decomposition, polymerization, and potential runaway reactions. The following information is compiled from safety data of analogous compounds and general principles of handling reactive chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a volatile and flammable liquid. Its primary hazards stem from its thermal instability and high reactivity. As a secondary propargylic halide, it is susceptible to decomposition, which can be exothermic and potentially lead to a runaway reaction. It is also incompatible with strong acids, bases, and oxidizing agents, which can catalyze its decomposition.
Q2: How should this compound be stored to minimize instability?
A2: Proper storage is critical to maintaining the integrity of this compound. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8 °C).[1][2] It is crucial to protect it from light and heat sources to prevent thermal decomposition.[1]
Q3: I've observed a discoloration in my this compound sample. What does this indicate?
A3: Discoloration, often appearing as a yellowing or browning of the liquid, is a visual indicator of decomposition. This suggests that the compound is breaking down, potentially forming polymeric materials or other degradation products. If discoloration is observed, extreme caution should be exercised, and the material should be handled as potentially more hazardous.
Q4: Can this compound undergo polymerization? How can this be prevented?
A4: Yes, like many unsaturated compounds, this compound has the potential to undergo polymerization, which can be a highly exothermic and dangerous process.[3][4] This can be initiated by heat, light, or impurities. To prevent spontaneous polymerization, it is recommended to store the compound under the recommended conditions and consider the use of radical inhibitors, especially if it is to be stored for extended periods or subjected to heating.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Exotherm During Reaction | - Reaction temperature is too high.- Incompatible reagents (e.g., strong bases, acids, oxidizing agents).- Catalytic decomposition by impurities. | - Immediately cool the reaction vessel.- If safe to do so, dilute the reaction mixture with a high-boiling, inert solvent.- Ensure all reagents and solvents are pure and free from contaminants.- Re-evaluate the reaction conditions, considering a lower temperature or slower addition of reagents. |
| Pressure Buildup in Storage Container | - Decomposition leading to the formation of gaseous byproducts.- Storage temperature is too high. | - EXTREME CAUTION IS ADVISED. Do not attempt to open a bulging container.- Cool the container from a safe distance.- If possible and safe, vent the container in a fume hood using a remote apparatus.- Dispose of the material according to hazardous waste protocols. |
| Low Yield or Formation of Tar-like Residues | - Decomposition of this compound during the reaction or workup.- Polymerization. | - Use freshly purified this compound for reactions.- Maintain strict temperature control throughout the experiment.- Consider performing the reaction under an inert atmosphere.- During purification, avoid excessive heating. Vacuum distillation at the lowest possible temperature is recommended. |
| Inconsistent Reaction Outcomes | - Variable purity of this compound due to decomposition during storage. | - Purify the compound immediately before use.- Store small aliquots to avoid repeated warming and cooling of the entire stock. |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
Objective: To provide a standardized procedure for safely handling and dispensing this compound to minimize exposure and prevent decomposition.
Materials:
-
This compound (stored under inert gas at 2-8 °C)
-
Syringe with a needle (ensure compatibility with chlorinated compounds)
-
Septum-sealed reaction vessel, pre-flushed with an inert gas
-
Inert gas source (Argon or Nitrogen)
-
Personal Protective Equipment (PPE): safety goggles, face shield, flame-retardant lab coat, and compatible chemical-resistant gloves.
Procedure:
-
Ensure the fume hood is functioning correctly and is free of clutter.
-
Allow the container of this compound to equilibrate to the temperature of the fume hood before opening to prevent moisture condensation.
-
With the container in the fume hood, carefully remove the cap.
-
Using a syringe, pierce the septum of the container and draw the desired volume of the liquid.
-
Immediately dispense the liquid into the septum-sealed reaction vessel that has been pre-flushed with an inert gas.
-
Withdraw the syringe and immediately cap the this compound container, flushing the headspace with inert gas before sealing.
-
Clean the syringe promptly with a suitable solvent.
Protocol 2: Purification by Vacuum Distillation
Objective: To purify this compound while minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Distillation apparatus (vacuum-jacketed Vigreux column recommended)
-
Vacuum pump and pressure gauge
-
Cold trap
-
Heating mantle with a stirrer
-
Receiving flask cooled in an ice bath
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask with a stirring bar.
-
Cool the receiving flask in an ice bath and ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone).
-
Gradually apply vacuum to the system.
-
Once the desired pressure is reached, begin to gently heat the distillation flask with the heating mantle.
-
Monitor the head temperature closely and collect the fraction that distills at the expected boiling point for the given pressure.
-
Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
-
Store the purified product under an inert atmosphere at refrigerated temperatures.
Visualizations
Caption: Potential instability pathways for this compound.
Caption: Workflow for the safe handling of this compound.
References
Technical Support Center: Troubleshooting Failed Reactions with 3-Chloropent-1-yne
Welcome to the technical support center for 3-Chloropent-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions with this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is failing or giving low yields. What are the common causes and how can I troubleshoot it?
A1: Failure or low yields in Sonogashira coupling reactions involving this compound can stem from several factors. As a secondary propargyl chloride, its reactivity is influenced by both electronic and steric effects, and it can be prone to side reactions.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and degassed. The use of an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is critical.[1]
-
Homocoupling of the Terminal Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of copper(I) cocatalyst and oxygen.[2][3] To minimize this, ensure the reaction is thoroughly deoxygenated. Running the reaction under a dilute hydrogen atmosphere has also been shown to reduce homocoupling.[2][3]
-
Base Selection: The choice of base is crucial. While an amine base like triethylamine or diisopropylamine is typically used to neutralize the generated HCl, its strength can influence side reactions.[4] If elimination is a suspected issue, a less hindered, weaker base might be beneficial.
-
Reaction Temperature: While many Sonogashira reactions can be performed at room temperature, some less reactive aryl halides or sterically hindered substrates may require heating.[5] However, elevated temperatures can also promote decomposition of this compound. It is advisable to start at room temperature and gradually increase the temperature if no reaction is observed.
-
Ligand Choice: The phosphine ligand on the palladium catalyst can significantly impact reactivity. For challenging couplings, consider using more electron-rich and bulky ligands which can promote the oxidative addition step.
Q2: I am observing the formation of an elimination product (a diene) instead of the desired substitution product when reacting this compound with a nucleophile. How can I favor substitution over elimination?
A2: The competition between substitution (SN2) and elimination (E2) is a key challenge with secondary halides like this compound. Several factors can be adjusted to favor the desired SN2 pathway.
Strategies to Favor SN2 Substitution:
-
Choice of Base/Nucleophile: Strong, bulky bases will strongly favor E2 elimination.[6] To promote substitution, use a less sterically hindered and, if possible, a less basic nucleophile. For example, if using an amine, a primary or secondary amine is generally preferred over a tertiary amine for substitution.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy, so reducing the thermal energy of the system can suppress this pathway.
-
Solvent: Polar aprotic solvents, such as DMSO, DMF, or acetonitrile, are known to favor SN2 reactions. They can solvate the cation without strongly solvating the anionic nucleophile, thus increasing its nucleophilicity. In contrast, polar protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
Q3: My Grignard reaction with this compound is not working as expected. What are the potential pitfalls?
A3: Grignard reactions with propargyl halides can be complex. The high reactivity of the Grignard reagent can lead to several side reactions.
Common Issues and Solutions:
-
Acidic Proton Abstraction: this compound has an acidic terminal alkyne proton. The Grignard reagent is a strong base and can deprotonate the alkyne instead of attacking the carbon bearing the chlorine. This results in the consumption of the Grignard reagent and no C-C bond formation at the desired position. To circumvent this, consider protecting the terminal alkyne with a suitable protecting group (e.g., a trimethylsilyl group) before introducing the Grignard reagent. The protecting group can be removed later in the synthetic sequence.[4]
-
Magnesium-Halogen Exchange: A competing reaction can be the exchange between the Grignard reagent and the chloride of this compound, leading to a mixture of products.
-
Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as any trace of water will quench the Grignard reagent.
Quantitative Data Summary
While specific quantitative data for reactions of this compound is not extensively available in the public domain, the following table provides a general overview of expected yield trends based on the principles of competing reactions for secondary propargyl halides.
| Reaction Type | Nucleophile/Base | Solvent | Temperature | Expected Major Product | Typical Yield Range (Illustrative) |
| SN2 Substitution | Weakly basic, unhindered nucleophile (e.g., NaN3, NaCN) | Polar Aprotic (e.g., DMSO, DMF) | Low to moderate (0-50 °C) | Substitution Product | 50-80% |
| E2 Elimination | Strong, bulky base (e.g., t-BuOK) | Non-polar or polar aprotic | Moderate to high | Elimination Product | 60-90% |
| Sonogashira Coupling | Terminal Alkyne/Amine Base | Amine or Aprotic Co-solvent | Room Temperature | Coupled Product | 40-70% (highly substrate dependent) |
Note: These are illustrative yield ranges and actual results will vary significantly based on the specific substrates, reagents, and precise reaction conditions.
Key Experimental Protocols
General Protocol for Sonogashira Coupling of an Aryl Halide with this compound:
-
To a clean, dry Schlenk flask, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed triethylamine (or another suitable amine base) as the solvent.
-
Add this compound (1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts in troubleshooting reactions with this compound.
Caption: A workflow diagram for troubleshooting low yields in Sonogashira coupling reactions.
Caption: A diagram illustrating the competing SN2 and E2 reaction pathways.
References
Technical Support Center: Purification of 3-Chloropent-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloropent-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
Based on a likely synthesis route involving the chlorination of pent-1-en-3-ol, you may encounter the following impurities:
-
Unreacted Starting Material: Pent-1-en-3-ol.
-
Isomeric Byproducts: Positional isomers such as 1-chloro-2-pentyne and constitutional isomers like penta-1,3-diene formed through elimination reactions.[1][2][3][4][5]
-
Residual Reagents: Unreacted chlorinating agents (e.g., thionyl chloride) and their byproducts (e.g., HCl, SO2).
-
Solvent: Residual reaction solvent.
Q2: How can I remove unreacted pent-1-en-3-ol from my product?
A combination of washing and distillation is typically effective.
-
Aqueous Wash: Washing the crude product with water or a mild aqueous base (like sodium bicarbonate solution) can help remove the more polar pent-1-en-3-ol.
-
Fractional Distillation: Due to the difference in boiling points, fractional distillation can separate this compound from the higher-boiling pent-1-en-3-ol.
Q3: My product is contaminated with isomeric haloalkynes. How can I separate them?
The separation of isomeric haloalkynes can be challenging due to their similar physical properties.
-
High-Efficiency Fractional Distillation: If there is a sufficient difference in their boiling points, a high-efficiency fractional distillation column may provide some separation.
-
Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful techniques for separating isomers. The choice of stationary phase and mobile phase will be critical for achieving good resolution.
Q4: How do I remove residual thionyl chloride and acidic byproducts?
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a cold, dilute solution of sodium bicarbonate or sodium carbonate. This will neutralize acidic byproducts like HCl and react with any remaining thionyl chloride. Be cautious as this reaction can be exothermic and produce gas.
-
Aqueous Wash: Follow the quenching with one or more washes with a saturated sodium bicarbonate solution and then with brine (saturated NaCl solution) to remove water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate to remove dissolved water.[6][7][8][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound after purification. | - Incomplete reaction. - Loss of product during aqueous washes due to some water solubility. - Inefficient distillation. | - Monitor the reaction progress by TLC or GC to ensure completion. - Minimize the volume and number of aqueous washes. Back-extract the aqueous layers with a small amount of fresh organic solvent to recover dissolved product. - Use an efficient distillation setup with a fractionating column and ensure slow and steady heating. |
| Presence of a lower-boiling impurity in the final product. | This is likely an elimination byproduct such as penta-1,3-diene.[2][3][4][5] | Due to the significant difference in boiling points, this impurity should be easily removable by careful fractional distillation. Collect the fraction corresponding to the boiling point of this compound. |
| Product appears wet or cloudy after drying. | - Insufficient amount of drying agent used. - Drying agent was not in contact with the solution for a long enough time. - The drying agent is no longer effective. | - Add more drying agent until some of it remains free-flowing. - Gently swirl the flask periodically for at least 15-30 minutes. - Use fresh, anhydrous drying agent. |
| Difficulty in separating isomeric impurities by distillation. | The boiling points of the isomers are very close. | Consider using preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) for separation. Consultation with a chromatography specialist is recommended to develop an appropriate method. |
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | IUPAC Name | Molecular Formula | Boiling Point (°C) |
| Product | This compound | C₅H₇Cl | Not available |
| Isomer | 1-Chloro-2-pentyne | C₅H₇Cl | 120.8 ± 13.0[1] |
| Starting Material | Pent-1-en-3-ol | C₅H₁₀O | 114-115[11][12][13] |
| Byproduct | Penta-1,3-diene | C₅H₈ | 42-44[2][3][4][5] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound was not found in the initial search. However, a general workflow for the purification of a crude haloalkane synthesized from an alcohol and a chlorinating agent (e.g., thionyl chloride) is provided below.
General Purification Protocol for this compound
-
Quenching: Carefully and slowly add the crude reaction mixture to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This is an exothermic reaction and will evolve gas (CO₂ and SO₂). Ensure adequate ventilation and a sufficiently large receiving flask.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and drain the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover any dissolved product. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate solution.
-
Water.
-
Saturated brine solution.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[6][7][8][9][10] Swirl the flask and allow it to stand for at least 15 minutes.
-
Filtration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent and combine the filtrates.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Distillation: Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction that corresponds to the expected boiling point of this compound, monitoring the temperature closely.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying and removing impurities.
References
- 1. 1-Chloro-2-pentyne | CAS#:22592-15-0 | Chemsrc [chemsrc.com]
- 2. Penta-1,3-diene|lookchem [lookchem.com]
- 3. (3E)-Penta-1,3-diene [molecules.lyceejeanbart.fr]
- 4. penta-1,3-diene [stenutz.eu]
- 5. chembk.com [chembk.com]
- 6. Drying of Solvents and Laboratory Chemicals - [www.rhodium.ws] [designer-drug.com]
- 7. Drying Agent Selection Guide [erowid.org]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. refp.cohlife.org [refp.cohlife.org]
- 10. Drying solvents and Drying agents [delloyd.50megs.com]
- 11. 1-Penten-3-Ol | C5H10O | CID 12020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pent-1-en-3-ol [stenutz.eu]
- 13. 1-Penten-3-ol | 616-25-1 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 3-Chloropent-1-yne and 3-Bromopent-1-yne in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of halide in a coupling partner can significantly influence reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of 3-Chloropent-1-yne and 3-Bromopent-1-yne in the context of cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. While direct comparative data for these specific substrates is limited in published literature, this guide draws upon established principles of halide reactivity and presents experimental data for structurally analogous secondary propargylic halides to provide a clear performance overview.
Executive Summary
Generally, in the hierarchy of halide reactivity for cross-coupling reactions, the trend follows I > Br > Cl > F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Cl bond being stronger and thus more challenging to activate in the oxidative addition step of many catalytic cycles. Consequently, 3-Bromopent-1-yne is expected to be more reactive and often provide higher yields under milder conditions compared to this compound. However, advancements in catalyst design, particularly with nickel-based systems, have made the use of less reactive but more cost-effective chlorides increasingly viable.
Performance Comparison: 3-Halopent-1-yne Analogues in Negishi Coupling
| Electrophile (Analogue) | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-phenyl-1-chloro-2-butyne | (CH₃)₂CHZnI | NiCl₂·glyme / terpyridine | DMA | 25 | 12 | 75 |
| 1-phenyl-1-bromo-2-butyne | (CH₃)₂CHZnI | NiCl₂·glyme / terpyridine | DMA | 25 | 12 | 86 |
Data is for analogous secondary propargylic halides and is intended to be representative of the expected reactivity difference.
As the data indicates, the propargylic bromide demonstrates higher reactivity, affording a greater yield under identical reaction conditions. This aligns with the general principle of halide reactivity in cross-coupling reactions.
Experimental Protocols
Below are representative experimental protocols for common cross-coupling reactions. Note that optimization is often necessary for specific substrates.
Representative Experimental Protocol for Nickel-Catalyzed Negishi Coupling of a Secondary Propargylic Halide
This protocol is adapted from a general procedure for the nickel-catalyzed cross-coupling of secondary propargylic halides.
Materials:
-
Nickel(II) chloride glyme complex (NiCl₂·glyme)
-
Terpyridine ligand
-
Propargylic halide (e.g., this compound or 3-Bromopent-1-yne)
-
Organozinc reagent (e.g., Isopropylzinc iodide in DMA)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Anhydrous tetrahydrofuran (THF) for Grignard formation
-
Magnesium turnings
-
Iodine
-
Isopropyl iodide
-
Zinc Chloride (ZnCl₂)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Grignard reagent by reacting magnesium turnings with isopropyl iodide in anhydrous THF. To the resulting Grignard solution, add a solution of zinc chloride in THF at 0 °C and stir for 1 hour at room temperature to form the organozinc reagent.
-
Coupling Reaction: In a separate flame-dried flask, dissolve NiCl₂·glyme and the terpyridine ligand in anhydrous DMA. To this solution, add the propargylic halide.
-
Slowly add the prepared organozinc reagent to the catalyst-substrate mixture at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Reaction Mechanisms and Logical Relationships
The difference in reactivity between this compound and 3-Bromopent-1-yne stems from the initial oxidative addition step in the catalytic cycle of most cross-coupling reactions.
Caption: Reactivity comparison of 3-halopent-1-ynes.
A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling, is illustrated below. The initial, often rate-determining, step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the electrophile.
Caption: Generalized catalytic cycle for Negishi coupling.
Conclusion
For researchers and drug development professionals, the choice between this compound and 3-Bromopent-1-yne will depend on a balance of reactivity, cost, and the specific demands of the synthetic route. 3-Bromopent-1-yne generally offers higher reactivity, potentially leading to higher yields and milder reaction conditions. This can be advantageous in complex syntheses where maximizing yield and minimizing side reactions is critical.
Conversely, this compound is a more atom-economical and cost-effective starting material. With the continuous development of highly active catalyst systems, particularly those based on nickel, the reactivity gap between chlorides and bromides is narrowing. For large-scale syntheses where cost is a significant driver, optimizing a reaction with the chloro-analogue may be the more prudent long-term strategy.
Ultimately, the optimal choice will be context-dependent, and this guide serves to provide the fundamental principles and representative data to inform that decision-making process.
A Comparative Guide to the Reactivity of 3-Chloropent-1-yne and Other Haloalkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-chloropent-1-yne with other haloalkynes, supported by experimental data and detailed protocols. The information presented is intended to assist researchers in selecting the appropriate substrates for their synthetic needs, particularly in the fields of medicinal chemistry and materials science where haloalkynes are valuable building blocks.
Introduction to Haloalkyne Reactivity
Haloalkynes are a versatile class of organic compounds characterized by a halogen atom attached to a carbon-carbon triple bond or an adjacent sp³-hybridized carbon. Their reactivity is primarily governed by the nature of the halogen, the substitution pattern of the alkyne, and the reaction conditions. Two of the most common and synthetically useful reactions involving haloalkynes are nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
The reactivity of the halogen in these reactions generally follows the trend of bond strength, with iodides being the most reactive and chlorides the least (I > Br > Cl). This is because the carbon-halogen bond becomes weaker as the size of the halogen increases, making the leaving group more readily displaced.
Propargylic halides, such as this compound, are a specific class of haloalkynes where the halogen is on a carbon adjacent to the alkyne. These compounds are particularly interesting due to the possibility of two competing nucleophilic attack pathways: the direct SN2 pathway at the α-carbon and the SN2' pathway at the γ-carbon of the alkyne, which leads to the formation of an allene.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While this compound itself is not a typical substrate for the standard Sonogashira reaction (which couples a terminal alkyne with an aryl/vinyl halide), the reactivity of the halogen in related haloalkynes is illustrative. In general, for Sonogashira-type reactions, the reactivity of the halide leaving group follows the expected trend.
| Haloalkane | Relative Reactivity |
| Iodoalkyne | Highest |
| Bromoalkyne | Intermediate |
| Chloroalkyne | Lowest |
This table reflects the general reactivity trend of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution reactions are fundamental to the synthetic utility of haloalkynes. The choice of the halogen atom can significantly impact reaction rates and yields. The following table summarizes the expected relative reactivity of 3-halopent-1-ynes in a typical SN2 reaction, based on the principle of leaving group ability.
| Substrate | Leaving Group | C-X Bond Energy (kJ/mol) | Relative Reactivity (Predicted) |
| 3-Iodopent-1-yne | I⁻ | ~209 | Highest |
| 3-Bromopent-1-yne | Br⁻ | ~285 | Intermediate |
| This compound | Cl⁻ | ~343 | Lowest |
Note: The C-X bond energies are approximate values for haloalkanes and serve to illustrate the trend. The reactivity is inversely proportional to the bond strength.
Reaction Mechanisms and Experimental Workflows
To visualize the key reaction pathways and a typical experimental setup, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways: SN2 vs. SN2' Nucleophilic Attack
Propargylic halides like this compound can undergo nucleophilic attack at two different positions. The direct SN2 attack at the carbon bearing the halogen is generally favored. However, under certain conditions, particularly with sterically hindered substrates or specific nucleophiles, the SN2' pathway, an attack on the terminal carbon of the alkyne, can become competitive, leading to the formation of an allene.
Experimental Workflow: Sonogashira Coupling
The following diagram illustrates a typical workflow for a Sonogashira coupling reaction, a common application for terminal alkynes which can be synthesized from haloalkynes.
Experimental Protocols
The following are representative experimental protocols for reactions involving haloalkynes.
General Procedure for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
This protocol can be adapted for various terminal alkynes, which can be prepared from haloalkynes like this compound.
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Toluene, anhydrous
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Procedure for Nucleophilic Substitution of a Propargylic Halide
This protocol describes a typical nucleophilic substitution reaction on a propargylic halide.
Materials:
-
Propargylic halide (e.g., this compound) (1.0 eq)
-
Nucleophile (e.g., sodium azide) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the propargylic halide in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add the nucleophile portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as appropriate.
Conclusion
The reactivity of this compound, as with other haloalkynes, is a function of the carbon-halogen bond strength and the specific reaction conditions. For both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, the chloro-substituted alkyne is generally less reactive than its bromo and iodo counterparts. This lower reactivity can be advantageous in cases where selectivity is required in molecules with multiple halogen atoms. However, for reactions where high reactivity is desired, the corresponding bromo or iodoalkyne would be a more suitable choice. The provided protocols offer a starting point for the synthesis and modification of these valuable chemical intermediates.
Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 3-Chloropent-1-yne
For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these structures by analyzing the fragmentation patterns of ionized molecules. This guide provides a detailed examination of the predicted mass spectrometry fragmentation pattern of 3-Chloropent-1-yne, offering a comparative framework based on established fragmentation principles for alkyl halides and alkynes.
Predicted Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer is expected to be driven by the presence of the chloro and ethynyl functional groups. The primary fragmentation pathways are anticipated to involve the loss of the chlorine atom, cleavage of the carbon-carbon bonds adjacent to the chlorine (alpha-cleavage), and fragmentation characteristic of terminal alkynes.
A summary of the predicted key fragments, their mass-to-charge ratios (m/z), and their proposed origins is presented in the table below.
| m/z (for 35Cl) | m/z (for 37Cl) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 102 | 104 | [C5H7Cl]+• | - | Molecular Ion (M+•) |
| 101 | 103 | [C5H6Cl]+ | H• | Loss of a hydrogen radical from the molecular ion, a characteristic of terminal alkynes.[2] |
| 73 | 73 | [C4H6Cl]+ | •CH | Alpha-cleavage with loss of the ethynyl radical. |
| 67 | - | [C5H7]+ | •Cl | Loss of the chlorine radical. This is a common fragmentation for alkyl halides.[3] |
| 65 | - | [C5H5]+ | HCl | Loss of a neutral HCl molecule. |
| 41 | - | [C3H5]+ | C2H2Cl• | Cleavage of the bond between C3 and C4, followed by loss of a chloroethyne radical. |
| 39 | - | [C3H3]+ | C2H4Cl• | Further fragmentation of the [C5H7]+ ion. |
Experimental Protocol
To acquire the mass spectrum of this compound, the following hypothetical experimental protocol using Electron Ionization Mass Spectrometry (EI-MS) can be employed:
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is to be used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-200.
-
3. Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
4. Data Analysis:
-
Identify the molecular ion peak and its corresponding M+2 isotope peak to confirm the presence of chlorine.
-
Analyze the fragmentation pattern and compare it to the predicted fragments in the table above.
Visualizing the Fragmentation Pathway
The proposed fragmentation pathways of this compound can be visualized using the following diagram, generated using the DOT language. This provides a clear, logical representation of the bond cleavages leading to the major observed fragments.
References
comparative study of reaction rates of 3-Chloropent-1-yne and propargyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction rates of 3-Chloropent-1-yne and propargyl chloride, two important propargylating agents in organic synthesis. Due to a lack of direct comparative kinetic studies in the current literature, this comparison is based on established principles of physical organic chemistry, supported by available data for propargyl chloride.
Structural and Electronic Properties
Propargyl chloride (3-chloro-1-propyne) is a primary alkyl halide, while this compound is a secondary alkyl halide. This fundamental structural difference is the primary determinant of their differing reactivity in nucleophilic substitution reactions.
| Compound | Structure | Type | Molar Mass ( g/mol ) |
| Propargyl Chloride | HC≡CCH₂Cl | Primary | 74.51[1] |
| This compound | HC≡CCH(Cl)CH₂CH₃ | Secondary | 102.56 |
The additional ethyl group in this compound introduces significant steric bulk around the electrophilic carbon atom. Furthermore, the ethyl group has an electron-donating inductive effect, which can influence the stability of potential carbocation intermediates.
Theoretical Comparison of Reaction Rates
The reaction rates of these compounds are best understood by considering the two primary mechanisms of nucleophilic substitution: SN1 and SN2.
The SN2 (bimolecular nucleophilic substitution) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is highly sensitive to steric hindrance.
-
Propargyl Chloride: As a primary halide, propargyl chloride is relatively unhindered, allowing for easier backside attack by a nucleophile. It is therefore expected to react readily via an SN2 mechanism.
-
This compound: Being a secondary halide, the electrophilic carbon in this compound is significantly more sterically hindered by the presence of the ethyl group and the ethynyl group. This steric bulk impedes the approach of the nucleophile, making the SN2 pathway less favorable and slower compared to propargyl chloride.
The SN1 (unimolecular nucleophilic substitution) reaction is a two-step process that proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation. The stability of the carbocation is the key factor influencing the reaction rate.
-
Propargyl Chloride: Would form a primary propargyl carbocation. While resonance-stabilized, primary carbocations are generally less stable than secondary carbocations.
-
This compound: Would form a secondary propargyl carbocation. This carbocation is stabilized by both resonance with the alkyne and by the electron-donating inductive effect of the adjacent ethyl group.
The following diagram illustrates the logical relationship between the substrate structure and the favored reaction pathway.
Caption: Substrate structure dictates the favored nucleophilic substitution pathway.
Quantitative Data
While direct comparative data is unavailable, some kinetic data for reactions involving propargyl chloride has been reported.
| Reactant | Reaction | Rate Constant (k) | Conditions |
| Propargyl Chloride | Reaction with Cl atoms | (1.2 ± 0.2) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 K, 665 Pa |
Note: This is a gas-phase radical reaction and not a nucleophilic substitution in solution, but it provides some context for the reactivity of the molecule.
Experimental Protocols
To obtain quantitative comparative data, the following experimental protocol for determining reaction rates via UV-Vis spectrophotometry could be employed.
Objective: To determine the second-order rate constants for the reaction of propargyl chloride and this compound with a suitable nucleophile (e.g., iodide ion) in a polar aprotic solvent (e.g., acetone).
Materials:
-
Propargyl chloride
-
This compound
-
Sodium iodide
-
Acetone (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of propargyl chloride, this compound, and sodium iodide in acetone.
-
-
Kinetic Runs:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25°C).
-
In a cuvette, mix known volumes of the propargyl chloride (or this compound) solution and the sodium iodide solution.
-
Immediately begin recording the absorbance of the solution at a wavelength where one of the reactants or products has a distinct absorbance maximum (e.g., the triiodide ion formed from the reaction of iodide with any liberated iodine).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the appropriate function of concentration versus time to determine the order of the reaction. For a second-order reaction, a plot of 1/[Reactant] vs. time will be linear.
-
The slope of the linear plot will be equal to the second-order rate constant, k.
-
Repeat the experiment with different initial concentrations of reactants to confirm the rate law.
-
Perform the same series of experiments for the other chloroalkyne under identical conditions.
-
The following diagram illustrates a typical experimental workflow for determining reaction rates.
Caption: A typical workflow for kinetic analysis using UV-Vis spectrophotometry.
Conclusion
Based on fundamental principles of organic chemistry, propargyl chloride is expected to react faster than this compound in SN2 reactions due to reduced steric hindrance. Conversely, This compound is predicted to be more reactive in SN1 reactions because it can form a more stable secondary carbocation. The choice of reaction conditions (nucleophile strength, solvent polarity) will ultimately determine which mechanism predominates and therefore which substrate reacts faster. For researchers and drug development professionals, understanding these reactivity differences is crucial for designing efficient synthetic routes utilizing these propargylating agents. Experimental validation of these theoretical predictions is recommended to obtain precise comparative reaction rate data.
References
A Comparative Guide to the Analytical Characterization of 3-Chloropent-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of 3-Chloropent-1-yne. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous compounds and predictive models to offer a comprehensive analytical framework.
Introduction
This compound is a halogenated alkyne of interest in organic synthesis and potentially in the development of novel pharmaceutical intermediates. Accurate and robust analytical methods are crucial for its identification, purity assessment, and quantification. This guide explores the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The electron-withdrawing effect of the chlorine atom will cause a downfield shift for adjacent protons.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H on C1 (≡C-H) | 2.5 - 3.0 | Triplet | ~2.5 |
| H on C3 (-CH(Cl)-) | 4.5 - 5.0 | Quartet | ~7.0 |
| H on C4 (-CH₂-) | 1.8 - 2.2 | Sextet | ~7.0, ~2.5 |
| H on C5 (-CH₃) | 1.0 - 1.3 | Triplet | ~7.0 |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (≡C-H) | 80 - 85 |
| C2 (-C≡) | 75 - 80 |
| C3 (-CH(Cl)-) | 55 - 60 |
| C4 (-CH₂-) | 30 - 35 |
| C5 (-CH₃) | 10 - 15 |
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound, FTIR is crucial for identifying the characteristic alkyne and carbon-chlorine bonds.
Predicted FTIR Spectral Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| ≡C-H stretch (terminal alkyne) | 3300 - 3250 | Strong, sharp |
| C≡C stretch | 2150 - 2100 | Medium to weak, sharp |
| C-H stretch (alkane) | 3000 - 2850 | Medium to strong |
| C-Cl stretch | 800 - 600 | Medium to strong |
Experimental Protocol: FTIR Spectroscopy
For a liquid sample like this compound, the following protocol can be used[1][2]:
-
Sample Preparation (Neat Liquid):
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates or ATR crystal.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for separating and identifying volatile and semi-volatile compounds in a mixture and for determining the molecular weight and fragmentation pattern of a compound.
Expected GC-MS Performance
-
Gas Chromatography (GC): this compound is expected to be sufficiently volatile for GC analysis. The retention time will depend on the column polarity, temperature program, and carrier gas flow rate. A non-polar or medium-polarity column would be a suitable starting point.
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and characteristic fragmentation pattern. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
Predicted Mass Spectrum Data
| Fragment Ion (m/z) | Proposed Structure | Relative Abundance |
| 102/104 | [C₅H₇Cl]⁺ (Molecular Ion) | Medium |
| 67 | [C₅H₇]⁺ (Loss of Cl) | High |
| 39 | [C₃H₃]⁺ (Propargyl cation) | High |
Experimental Protocol: GC-MS
A general protocol for the GC-MS analysis of a haloalkyne is as follows[4][5]:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a standard GC-MS system.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at a temperature of 250°C. A split injection (e.g., 50:1 split ratio) is suitable for a concentrated sample.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations | Typical Sample Amount |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure elucidation. | Lower sensitivity, requires pure sample, more expensive instrumentation. | 5-10 mg |
| FTIR Spectroscopy | Identification of functional groups. | Fast, non-destructive, requires minimal sample preparation. | Provides limited structural information, not suitable for complex mixtures. | <1 mg |
| GC-MS | Separation of components in a mixture, molecular weight, and fragmentation pattern. | High sensitivity and selectivity, suitable for complex mixtures. | Sample must be volatile and thermally stable. | <1 µg |
Workflow for Characterization of this compound
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or purified sample of this compound.
Caption: Workflow for the analytical characterization of this compound.
References
Assessing the Purity of Synthesized 3-Chloropent-1-yne: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of analytical methods for assessing the purity of 3-Chloropent-1-yne, a valuable building block in organic synthesis. This document outlines common impurities, compares analytical techniques, and provides detailed experimental protocols and data interpretation guidelines.
Introduction to this compound and Its Purity Assessment
This compound is a halogenated alkyne used in various synthetic applications. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce potential toxicological risks in drug development. The synthesis of this compound, typically from pent-1-yne or a corresponding alcohol, can introduce several impurities that must be identified and quantified.
Common Impurities in Synthesized this compound
The synthesis of this compound can result in a range of impurities, including:
-
Unreacted Starting Materials: Residual pent-1-yne or other precursors.
-
Isomeric Byproducts: Positional isomers such as 1-chloropent-2-yne and 2-chloropent-1-ene may form depending on the reaction conditions.[1]
-
Over-chlorinated Products: Dichlorinated alkanes or alkenes can be produced if the reaction is not carefully controlled.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific information required, such as the identity and quantity of impurities.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass-to-charge ratio for identification. | High sensitivity and resolution for separating isomers and volatile impurities.[2] | Not suitable for non-volatile impurities. Requires derivatization for some compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and quantitative analysis of the main compound and impurities. | Provides unambiguous structure elucidation and direct, quantitative measurement of purity without the need for identical reference standards for each impurity.[3][4] | Lower sensitivity compared to GC-MS for trace impurities. Overlapping signals can complicate analysis.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their affinity for a stationary phase. | Versatile for a wide range of compounds, including non-volatile impurities. | Purity assessment can be less accurate if impurities do not have a chromophore or if their response factors are unknown.[3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities in synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram (TIC).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of synthesized this compound.
Instrumentation:
-
NMR spectrometer with a proton frequency of 400 MHz or higher.
-
High-precision NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl3).
-
-
NMR Data Acquisition (¹H NMR):
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value). A D1 of 30-60 seconds is often recommended for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of Analytical Workflows
Comparison with an Alternative: 1-Ethynyl-1-chlorocyclohexane
For applications requiring a tertiary alkynyl chloride, 1-ethynyl-1-chlorocyclohexane serves as a relevant alternative to the secondary chloride, this compound. The purity assessment of this cyclic analog follows similar principles, with considerations for potential impurities arising from its synthesis from 1-ethynyl-1-cyclohexanol.
| Feature | This compound | 1-Ethynyl-1-chlorocyclohexane |
| Structure | Secondary alkynyl chloride | Tertiary alkynyl chloride |
| Potential Impurities | Unreacted pent-1-yne, isomeric chloropentynes, dichloropentanes. | Unreacted 1-ethynyl-1-cyclohexanol, elimination byproducts (e.g., 1-ethynylcyclohexene). |
| Analytical Challenges | Potential for co-elution of similar boiling point isomers in GC. | Higher boiling point may require adjusted GC parameters. |
Conclusion
A multi-technique approach is recommended for the comprehensive purity assessment of synthesized this compound. GC-MS is invaluable for identifying volatile impurities and isomers, while qNMR provides a robust and direct method for determining absolute purity. By understanding the potential impurities arising from the synthetic route and employing these detailed analytical protocols, researchers can ensure the quality and reliability of their synthesized this compound for downstream applications.
References
Lack of Specific Biological Activity Data for 3-Chloropent-1-yne Derivatives Hinders Direct Comparison
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented biological activities of compounds directly derived from 3-chloropent-1-yne. While this compound possesses reactive functional groups that make it a potentially versatile building block in organic synthesis, there is a notable absence of published studies detailing the synthesis and subsequent biological evaluation of its derivatives. Therefore, a direct comparison guide based on experimental data for specific derivatives of this compound cannot be constructed at this time.
However, based on the chemical nature of this compound, which features a terminal alkyne and a secondary alkyl chloride, it is possible to predict the classes of compounds that could be synthesized and to discuss the biological activities commonly associated with those classes of molecules. This report will, therefore, provide a prospective analysis of the potential biological activities of putative derivatives of this compound, grounded in the established reactivity of its functional groups.
Potential Synthetic Pathways and Associated Biological Activities
The reactivity of this compound can be exploited at two primary sites: the terminal alkyne and the chlorinated carbon. These sites allow for a variety of chemical transformations, leading to diverse molecular architectures that are often associated with significant biological activities.
Reactions Involving the Terminal Alkyne
The terminal alkyne is amenable to a range of coupling and cycloaddition reactions, which are foundational in medicinal chemistry for the construction of complex molecules.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne of a this compound derivative and aryl or vinyl halides.[1] This reaction is instrumental in the synthesis of substituted alkynes, which are precursors to a wide array of biologically active compounds, including enediynes and arylalkynes that have shown potential in pharmaceutical applications.[2] For instance, the enediyne moiety is a critical structural unit in some natural products with potent biological activity.[1]
-
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry): The reaction of the alkyne with an azide leads to the formation of a stable 1,2,3-triazole ring.[3] This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity. Triazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. For example, derivatives of the alkaloid lupinine containing a 1,2,3-triazole moiety have demonstrated virucidal activity against influenza viruses.[4]
-
[3+2] Cycloaddition Reactions: Beyond the Huisgen cycloaddition, alkynes can participate in other [3+2] cycloaddition reactions to form various five-membered heterocycles, which are prevalent scaffolds in many pharmaceuticals.[5] These reactions can be catalyzed by various metals, such as rhodium, to produce bicyclic compounds.[6]
Reactions at the Chlorinated Carbon
The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[7]
-
Nucleophilic Substitution: Treatment with various nucleophiles (e.g., amines, thiols, alcohols) can replace the chlorine atom to introduce new side chains. This functionalization can be used to synthesize libraries of compounds for biological screening. For example, the introduction of amine-containing heterocycles is a common strategy in drug design to enhance solubility and target engagement. 1,8-Naphthyridine derivatives, for example, are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects.[8]
Hypothetical Experimental Workflow and Synthetic Pathways
To explore the biological potential of this compound derivatives, a systematic approach to synthesis and screening would be necessary. The following diagrams illustrate a hypothetical experimental workflow and the potential synthetic pathways.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-Chloropent-1-yne: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-Chloropent-1-yne based on general principles of laboratory safety and hazardous waste management. It is imperative to consult your institution's specific safety protocols and local regulations before handling or disposing of any hazardous chemical.
The safe and responsible disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated terminal alkyne, this compound presents multiple hazards that must be addressed throughout its lifecycle, from use to final disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in managing this chemical safely.
Immediate Safety and Handling Precautions
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Splash-proof safety goggles and a face shield
-
A flame-resistant laboratory coat
-
-
Ignition Sources: Avoid all sources of ignition, such as open flames, hot plates, and spark-producing equipment.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, and certain metals (e.g., copper, silver, mercury) with which it can form explosive acetylides.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves careful segregation, containment, and labeling. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated paper towels).
-
This waste stream must be classified as halogenated organic waste .
-
Crucially, do not mix this waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal.
2. Waste Container Selection and Labeling:
-
Use a chemically compatible and sealable container, preferably glass or a specially designated solvent waste container.
-
The container must be clearly labeled with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Flammable," "Toxic," "Reactive")
-
The date accumulation started.
-
3. Waste Collection:
-
Carefully transfer the waste this compound into the designated container using a funnel.
-
Ensure the outside of the container remains clean and free of contamination.
-
Keep the waste container securely sealed when not in use to prevent the escape of volatile organic compounds (VOCs).
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from heat, direct sunlight, and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
5. Arranging for Disposal:
-
Once the waste container is full or has reached the local regulatory time limit for satellite accumulation, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
Summary of Disposal Parameters
For quick reference, the key parameters for the disposal of this compound are summarized in the table below.
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Waste |
| Container Type | Chemically resistant, sealable (e.g., glass bottle) |
| Labeling Requirements | "HAZARDOUS WASTE", "this compound", Hazard Pictograms |
| Incompatible Waste Streams | Non-halogenated organic waste, strong bases, strong oxidizers, reactive metals |
| Storage Location | Designated satellite accumulation area with secondary containment |
| Disposal Method | Collection by certified hazardous waste disposal service |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Personal protective equipment for handling 3-Chloropent-1-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3-Chloropent-1-yne (CAS RN: 14035-68-8). Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the known hazards of its primary functional groups: a reactive terminal alkyne and a secondary alkyl chloride. All procedures should be conducted with utmost caution in a controlled laboratory environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a potentially hazardous chemical due to the combined reactivity of the alkyne group and the toxicity associated with halogenated hydrocarbons.[1][2][3] Acetylenic compounds can be flammable and may form explosive acetylides with certain metals, while haloalkanes can be toxic upon inhalation, ingestion, or skin contact.[1][3][4][5]
Summary of Potential Hazards:
-
Flammability: Likely a flammable liquid.
-
Reactivity: The terminal alkyne can undergo energetic reactions. It may form explosive metal acetylides with copper, silver, mercury, and other heavy metals.[4]
-
Toxicity: Halogenated organic compounds are often toxic and can cause harm to the liver, nervous system, and other organs.[1][3] They can also be irritating to the skin, eyes, and respiratory tract.
-
Environmental: Halogenated compounds can be persistent in the environment.[3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles and a face shield are mandatory. |
| Hand | Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Double gloving is recommended. |
| Body | A flame-retardant lab coat and a chemical-resistant apron are required. |
| Respiratory | All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If there is a risk of exposure above permissible limits, a respirator may be necessary. |
| Footwear | Closed-toe, chemical-resistant shoes are mandatory. |
II. Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All manipulations of this compound must be performed in a well-ventilated chemical fume hood.
-
Use equipment and storage containers that are free from incompatible metals such as copper, silver, and mercury to prevent the formation of explosive acetylides.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Handling Procedures:
-
Before starting work, ensure all necessary PPE is worn correctly.
-
Ground all equipment to prevent static discharge, which could ignite flammable vapors.
-
Use compatible materials for all transfer and reaction equipment (e.g., glass, stainless steel). Avoid brass and other copper-containing alloys.[4]
-
Handle the compound away from heat, sparks, and open flames.
-
Keep containers tightly closed when not in use to prevent the escape of vapors.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air or moisture.
-
Store separately from oxidizing agents, strong bases, and incompatible metals.
III. Disposal Plan: Quenching and Waste Management
Unused or waste this compound must be quenched and disposed of as hazardous waste. Halogenated waste streams should be collected separately from non-halogenated waste.[6]
Quenching Protocol for Residual this compound:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
In a reaction vessel of appropriate size, dilute the residual this compound with an inert solvent (e.g., toluene or THF).
-
Cool the solution in an ice bath.
-
Slowly add a proton source, such as isopropanol or methanol, to quench the reactive alkyne.
-
Once the initial reaction has subsided, slowly add water to ensure complete quenching.
-
The resulting mixture should be collected as halogenated organic waste.
Waste Disposal:
-
All contaminated materials (e.g., gloves, pipette tips, paper towels) should be placed in a sealed, labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a designated, properly labeled container for halogenated organic waste.[6]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
IV. Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
